2-(Trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQECRSCHYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190268 | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-48-9 | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Trifluoromethyl)pyridine from 2-Picoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-(trifluoromethyl)pyridine from 2-picoline. The document details the widely utilized halogenation-fluorination pathway, along with modern alternative methods such as direct C-H trifluoromethylation and building block strategies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.
Overview of Synthetic Strategies
The synthesis of this compound, a crucial building block in pharmaceuticals and agrochemicals, can be achieved through several distinct methodologies. The traditional and most established method involves a two-step process: the free-radical chlorination of the methyl group of 2-picoline to yield 2-(trichloromethyl)pyridine (B1595038), followed by a halogen exchange reaction (fluorination) to afford the desired product. More contemporary approaches focus on improving efficiency and selectivity, and include direct C-H trifluoromethylation of the pyridine (B92270) ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the different synthetic routes, allowing for a comparative analysis of their efficiencies and conditions.
Table 1: Halogenation-Fluorination Route Data
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Chlorination | 2-Picoline, Chlorine (gas), UV light or Radical Initiator (AIBN, Benzoyl Peroxide), Solvent (e.g., CCl4), 60-140°C | 75-85 | >95 | [1][2] |
| Fluorination (Swarts Reaction) | 2-(Trichloromethyl)pyridine, Anhydrous HF, Catalyst (e.g., SbCl₅, SbF₅, FeCl₃), 160-190°C, High Pressure (6.5-8.5 MPa) | 80-90 | >98 | [3][4] |
Table 2: Direct C-H Trifluoromethylation Data
| Method | Trifluoromethylating Agent | Catalyst/Activator | Solvent | Yield (%) | Regioselectivity (2-position) | Reference |
| Radical Trifluoromethylation | NaSO₂CF₃ (Langlois' reagent) | t-BuOOH | DMSO | Moderate | Mixture of isomers | [5][6] |
| N-oxide Strategy | CF₃I | Photoredox Catalyst | CH₃CN | 60-80 | High | [7] |
| Pyridinium Salt Strategy | Trifluoroacetic acid | Silver Carbonate | DMF | Good | Excellent | [5][7][8][9] |
Experimental Protocols
This section provides detailed, step-by-step experimental procedures for the key synthetic transformations.
Halogenation-Fluorination Route
3.1.1. Step 1: Synthesis of 2-(Trichloromethyl)pyridine
WARNING: This reaction involves chlorine gas, which is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials:
-
2-Picoline (1.0 mol, 93.13 g)
-
Carbon tetrachloride (CCl₄) (500 mL)
-
Azobisisobutyronitrile (AIBN) (0.05 mol, 8.21 g)
-
Chlorine gas (Cl₂)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (containing NaOH solution), add 2-picoline and carbon tetrachloride.
-
Heat the mixture to reflux (approximately 77°C).
-
Add the radical initiator AIBN in small portions over the course of the reaction.
-
Bubble chlorine gas through the refluxing solution at a steady rate. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any dissolved HCl, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude 2-(trichloromethyl)pyridine can be purified by vacuum distillation.
-
3.1.2. Step 2: Synthesis of this compound
WARNING: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This reaction must be carried out in a specialized high-pressure reactor (autoclave) designed for handling HF. Appropriate personal protective equipment, including acid-resistant gloves, face shield, and a lab coat, is mandatory. An HF-specific safety protocol and emergency plan must be in place. Calcium gluconate gel should be readily available as a first aid measure for HF burns.
-
Materials:
-
2-(Trichloromethyl)pyridine (0.5 mol, 98.7 g)
-
Anhydrous hydrogen fluoride (HF) (2.0 mol, 40.0 g)
-
Antimony pentachloride (SbCl₅) (catalytic amount, e.g., 0.025 mol, 7.5 g)
-
-
Procedure:
-
Charge a high-pressure autoclave with 2-(trichloromethyl)pyridine and the catalyst (e.g., SbCl₅).
-
Seal the autoclave and cool it in a dry ice/acetone bath.
-
Carefully condense anhydrous hydrogen fluoride into the autoclave.
-
Slowly warm the autoclave to room temperature and then heat it to 170-180°C.
-
Maintain the reaction at this temperature for 20-30 hours. The pressure inside the autoclave will be in the range of 6.5-8.5 MPa.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF and HCl gas through a scrubber containing a suitable neutralizing agent (e.g., soda lime or a concentrated NaOH solution).
-
The crude product is then carefully transferred from the autoclave.
-
The product can be purified by steam distillation followed by fractional distillation of the organic phase. The purity of the final product should be checked by GC and its identity confirmed by NMR spectroscopy.
-
Direct C-H Trifluoromethylation (Pyridinium Salt Strategy)
-
Materials:
-
2-Picoline (10 mmol, 0.93 g)
-
Methyl iodide (12 mmol, 1.70 g)
-
Acetonitrile (20 mL)
-
N-methyl-2-picolinium iodide (from previous step)
-
Trifluoroacetic acid (20 mmol, 2.28 g)
-
Silver carbonate (Ag₂CO₃) (20 mmol, 5.51 g)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
-
Procedure:
-
Preparation of N-methyl-2-picolinium iodide: In a round-bottom flask, dissolve 2-picoline in acetonitrile. Add methyl iodide and stir the mixture at room temperature for 24 hours. The product, N-methyl-2-picolinium iodide, will precipitate out and can be collected by filtration.
-
Trifluoromethylation: To a dried reaction vessel, add the N-methyl-2-picolinium iodide, silver carbonate, and DMF.
-
Add trifluoroacetic acid dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the key synthetic steps.
Free-Radical Chlorination of 2-Picoline
Caption: Free-radical chain mechanism for the chlorination of 2-picoline.
Halogen Exchange Fluorination (Swarts Reaction)
Caption: Stepwise halogen exchange mechanism for the fluorination of 2-(trichloromethyl)pyridine.
Safety Information
The synthesis of this compound involves the use of several hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.
-
2-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[10][11][12]
-
Chlorine Gas: Highly toxic and corrosive gas. Fatal if inhaled. Causes severe skin burns and eye damage. Strong oxidizer.[13][14][15][16][17]
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage, with effects that may be delayed. Rapidly penetrates tissue and can cause systemic toxicity.[3][4][18][19][20]
-
2-(Trichloromethyl)pyridine: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[2][21]
-
This compound: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[22][23][24][25]
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times. For work with HF, specialized gloves (e.g., neoprene over nitrile) are required.
-
Emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher, should be readily accessible.
-
For HF, a specific emergency response plan must be in place, and calcium gluconate gel must be immediately available for first aid treatment of skin contact.
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the relevant Safety Data Sheets (SDS) for detailed information on the hazards and handling of all chemicals used.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. airgas.com [airgas.com]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 10. fishersci.com [fishersci.com]
- 11. accustandard.com [accustandard.com]
- 12. scbt.com [scbt.com]
- 13. airgas.com [airgas.com]
- 14. adityabirlachemicals.com [adityabirlachemicals.com]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. produkte.linde-gas.at [produkte.linde-gas.at]
- 18. wmi.badw.de [wmi.badw.de]
- 19. fishersci.com [fishersci.com]
- 20. kouraglobal.com [kouraglobal.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. This compound - Safety Data Sheet [chemicalbook.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. jubilantingrevia.com [jubilantingrevia.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine (B92270) ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for easy reference.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some properties, such as the melting point, are not consistently reported, likely due to the compound's liquid state at room temperature.
| Property | Value | References |
| Molecular Formula | C₆H₄F₃N | [1] |
| Molecular Weight | 147.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 138-141 °C | [1][3] |
| Density | 1.275 g/mL at 25 °C | [1][3] |
| Refractive Index (n₂₀/D) | 1.419 | [1][3] |
| pKa (Predicted) | 0.60 ± 0.12 | [2] |
| logP | 1.70 | [4] |
| Vapor Pressure | 22.8 mmHg at 25°C | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key experiments.
Determination of pKa by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) of a compound can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.
Workflow for pKa Determination
Caption: Workflow for pKa determination.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
Workflow for logP Determination
Caption: Workflow for logP determination.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. A ¹H NMR spectrum of this compound is publicly available on ChemicalBook, which can be used as a reference.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Although a specific experimental spectrum was not found in the initial search, studies on related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provide a basis for interpretation.[6]
General Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis.
Synthesis
This compound can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine (B139424) with a trifluoromethylating agent. Another reported method is the synthesis from 2-bromopyridines or 2-iodopyridines. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.
A General Synthetic Pathway
Caption: A general synthetic pathway.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data and experimental workflows offer a valuable resource for researchers and professionals engaged in drug discovery and development. The unique combination of the pyridine scaffold and the trifluoromethyl group results in a molecule with distinct properties that continue to be explored for various applications. Further experimental investigation is warranted to definitively determine properties such as the melting point and to obtain detailed experimental pKa and water solubility data specific to this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. This compound(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectrum Characterization of 2-(Trifluoromethyl) Pyridines | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine (B92270) ring often imparts unique physicochemical properties to the molecule. These properties include increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1] Consequently, this structural motif is a key component in a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[2][3][4] A thorough understanding of their structure and spectroscopic properties is paramount for their synthesis, characterization, and optimization in drug discovery and development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these fluorinated compounds. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound derivatives, including tabulated data for a range of substituted analogues, detailed experimental protocols, and visualizations of NMR analysis workflows and key structural correlations.
Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a selection of this compound derivatives. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.49 | dd | 8.2, 4.6 |
| H-4 | 7.91 | d | 12.7 | |
| H-5 | 7.49 | dd | 8.2, 4.6 | |
| H-6 | 8.62 | d | 3.7 | |
| 3-Chloro-2-(trifluoromethyl)pyridine[5] | H-4 | 7.91 | d | 12.7 |
| H-5 | 7.49 | dd | 8.2, 4.6 | |
| H-6 | 8.62 | d | 3.7 | |
| 5-Bromo-2-(trifluoromethyl)pyridine[5] | H-3 | 7.61 | d | 8.3 |
| H-4 | 8.05 | dd | 8.3, 1.7 | |
| H-6 | 8.82 | d | 1.7 | |
| 5-Nitro-2-(trifluoromethyl)pyridine[5] | H-3 | 7.97 | d | 8.6 |
| H-4 | 8.72 | dd | 8.6, 2.4 | |
| H-6 | 9.52 | d | 2.3 | |
| 2-Methoxy-3-(trifluoromethyl)pyridine[6] | H-4 | 7.84 | d | 8.0 |
| H-5 | 6.95 | dd | 4.0 | |
| H-6 | 8.32 | d | 4.0 | |
| OCH₃ | 4.03 | s | - | |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[5] | H-4 | 8.43 | d | 8.2 |
| H-5 | 7.84 | d | 8.2 | |
| H-2' | 9.27 | s | - | |
| CH₃ | 2.72 | s | - |
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (J, Hz) |
| This compound | C-2 | 144.8 | q | 34.3 |
| C-3 | 127.3 | s | - | |
| C-4 | 139.6 | s | - | |
| C-5 | 130.6 | s | - | |
| C-6 | 146.7 | s | - | |
| CF₃ | 121.0 | q | 276.2 | |
| 3-Chloro-2-(trifluoromethyl)pyridine[5] | C-2 | 144.8 | q | 34.3 |
| C-3 | 130.6 | s | - | |
| C-4 | 139.6 | s | - | |
| C-5 | 127.3 | s | - | |
| C-6 | 146.7 | s | - | |
| CF₃ | 121.0 | q | 276.2 | |
| 5-Bromo-2-(trifluoromethyl)pyridine | C-2 | 151.3 | q | 35.3 |
| C-3 | 120.5 | q | 2.7 | |
| C-4 | 137.2 | s | - | |
| C-5 | 134.2 | q | 0.9 | |
| C-6 | 149.9 | s | - | |
| CF₃ | 121.1 | q | 275.6 | |
| 5-Nitro-2-(trifluoromethyl)pyridine[5] | C-2 | 152.6 | q | 36.0 |
| C-3 | 121.2 | q | 2.6 | |
| C-4 | 133.0 | s | - | |
| C-5 | 145.4 | s | - | |
| C-6 | 145.5 | s | - | |
| CF₃ | 120.5 | q | 276.0 | |
| 2-Methoxy-3-(trifluoromethyl)pyridine[6] | C-2 | 161.0 | s | - |
| C-3 | 113.4 | q | 33 | |
| C-4 | 136.4 | q | 5 | |
| C-5 | 116.0 | s | - | |
| C-6 | 150.6 | s | - | |
| CF₃ | 123.2 | q | 270 | |
| OCH₃ | 54.1 | s | - | |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[5] | C-2 | 148.5 | q | 35.5 |
| C-3 | 123.5 | q | 2.6 | |
| C-4 | 138.8 | s | - | |
| C-5 | 127.6 | q | 1.0 | |
| C-6 | 148.6 | s | - | |
| CF₃ | 121.0 | q | 274.8 | |
| C=O | 195.4 | s | - | |
| CH₃ | 27.0 | s | - |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is crucial for accurate data interpretation and comparison.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is the most common solvent for this class of compounds due to its good solubilizing properties and relatively clean spectral window. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or acetonitrile-d₃ can be used depending on the solubility of the specific derivative.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Instrument Parameters:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: -10 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, depending on the sample concentration and solubility.
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').
-
Temperature: 298 K.
-
Mandatory Visualization
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR data for this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility of 2-(Trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(Trifluoromethyl)pyridine, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. A detailed, adaptable protocol for solubility measurement is presented, alongside a discussion of the theoretical principles governing the solubility of fluorinated pyridines. This guide is intended to equip researchers with the necessary tools and knowledge to accurately determine and understand the solubility characteristics of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. The trifluoromethyl group (-CF3) imparts unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity and pharmacokinetic profiles of derivative molecules.[1][2] A thorough understanding of its solubility in organic solvents is fundamental for its effective use in synthesis, crystallization, and formulation.[3]
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[5] The polarity of this compound is influenced by the nitrogen atom in the pyridine (B92270) ring and the highly electronegative trifluoromethyl group. The nitrogen atom introduces a dipole moment, making pyridine a polar molecule. The strongly electron-withdrawing trifluoromethyl group further enhances the polarity of the C-F bonds and can influence the overall dipole moment of the molecule.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. Research has been published on the solubility of structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine, providing extensive data in various pure and mixed solvent systems.[6] This data for the chloro-substituted analog indicates that solubility is temperature-dependent, generally increasing with a rise in temperature.[7]
Given the lack of direct data, the following table is presented as a template for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[3]
4.1. Materials and Equipment
-
This compound (purity ≥ 97%)[8]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)[9][10][11]
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. An excess is crucial to ensure that a solid phase remains at equilibrium.
-
Record the exact mass of the added solute.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact mass of the collected filtrate.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Process and Influencing Factors
To aid in the understanding of the experimental workflow and the fundamental principles of solubility, the following diagrams are provided.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to generate this vital information. The provided workflow and diagrams serve as a clear and structured resource for understanding and executing solubility studies. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the broader application of this important fluorinated building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a powerful strategy in medicinal chemistry and materials science, profoundly altering the molecule's electronic properties, reactivity, and biological activity. This in-depth technical guide explores the core electronic effects of the trifluoromethyl group on the pyridine scaffold, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in their design and synthesis efforts.
Core Electronic Effects: A Quantitative Perspective
The trifluoromethyl group is a strong electron-withdrawing group, primarily through its powerful negative inductive effect (-I) and a weaker resonance effect (-R). This potent electron withdrawal has significant consequences for the pyridine ring's basicity, reactivity, and spectroscopic properties.
Hammett Constants: Quantifying Electron Withdrawal
Hammett constants (σ) provide a quantitative measure of the electron-donating or -withdrawing nature of a substituent. The trifluoromethyl group consistently exhibits positive σ values, indicating its strong electron-withdrawing character. These values are crucial for predicting reaction rates and equilibrium constants.
| Substituent Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |
| 2-CF₃ | σp = 0.55 | 0.42 | 0.10 |
| 3-CF₃ | σm = 0.46 | 0.42 | 0.10 |
| 4-CF₃ | σp = 0.62 | 0.42 | 0.10 |
| Note: σI and σR values are generally considered to be largely independent of position.[1] |
pKa Values: Impact on Basicity
The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen by decreasing the electron density available for protonation. This is reflected in the lower pKa values of trifluoromethylpyridines compared to unsubstituted pyridine (pKa ≈ 5.2).
| Compound | pKa |
| Pyridine | ~5.2 |
| 2-Trifluoromethylpyridine | 0.60 (Predicted)[2] |
| 3-Trifluoromethylpyridine | 2.84[2] |
| 4-Trifluoromethylpyridine | 3.48[2] |
| 2-Amino-3-(trifluoromethyl)pyridine | 4.18 (Predicted) |
| 4-Amino-2-trifluoromethylpyridine | 4.62 (Predicted)[3] |
| 5-Amino-2-(trifluoromethyl)pyridine | 1.49 (Predicted)[4] |
| 3-Chloro-2-(3-chlorobenzyl)-5-(trifluoromethyl)pyridine | 0.09 (Predicted)[5] |
¹⁹F NMR Chemical Shifts: A Sensitive Probe
¹⁹F NMR spectroscopy is a powerful tool for characterizing trifluoromethylated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment within the pyridine ring. Generally, electron-withdrawing groups on the ring lead to a downfield shift (more positive ppm value) of the ¹⁹F signal.
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) | Solvent |
| 2-Trifluoromethylpyridine | -62.77 | Unlocked |
| 2-Fluoro-4-(trifluoromethyl)pyridine | -65.12 (CF₃) | Unlocked |
| 2-Methoxy-3-(trifluoromethyl)pyridine | -64.03 | CDCl₃ |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Not specified | Not specified |
| Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The term "unlocked" indicates that the spectrum was recorded without a deuterium (B1214612) lock, which can lead to slight variations in chemical shift.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylpyridines.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (B1661970)
This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine starting from 3-methylpyridine (B133936).
Procedure:
-
N-Oxidation of 3-Methylpyridine: In a suitable reaction vessel, dissolve 3-methylpyridine in glacial acetic acid. Add hydrogen peroxide as the oxidant. The molar ratio of 3-methylpyridine to hydrogen peroxide should be approximately 1:1.4-1.5. Heat the reaction mixture to 70-80°C and maintain for 18-24 hours to yield N-oxy-3-methylpyridine.
-
Chlorination: The crude N-oxy-3-methylpyridine is then subjected to chlorination using benzoyl chloride, followed by further chlorination with chlorine gas. This multi-step process yields 2-chloro-5-trichloromethylpyridine. A key advantage of this route is that the isomeric byproduct, 2-chloro-3-methylpyridine, does not need to be separated before proceeding.
-
Fluorination: The resulting 2-chloro-5-trichloromethylpyridine is fluorinated using anhydrous potassium fluoride (B91410). The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) as the solvent, with cetyltrimethylammonium bromide (CTAB) acting as a phase transfer catalyst. The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous potassium fluoride should be in the range of 1:2 to 1:2.4. The amount of CTAB used is typically 6-10% of the mass of the starting chlorinated pyridine. The reaction mixture is stirred and refluxed for 5-7 hours.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel, followed by recrystallization from anhydrous ethanol (B145695) and vacuum drying to afford the final product, 2-chloro-5-(trifluoromethyl)pyridine, as a white solid.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol outlines the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-trichloromethylpyridine.
Procedure:
-
Reaction Setup: In a polyethylene (B3416737) reactor, combine 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.
-
Addition of Catalyst: Cool the reactor to -20°C. Over a period of 3 hours, slowly add mercuric oxide. It is crucial to control the reaction temperature to not exceed 35°C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system turns a gray-white color.
-
Workup: Filter the reaction mixture. Neutralize the filtrate with sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (B109758). Dry the organic layer with anhydrous sodium sulfate. Remove the dichloromethane under reduced pressure to obtain the crude product. This method typically results in a high conversion rate and selectivity.[7]
Determination of pKa by Potentiometric Titration
This general protocol can be adapted for the determination of the pKa of trifluoromethyl-substituted pyridines.
Materials and Equipment:
-
Potentiometer with a calibrated pH electrode
-
Standard aqueous buffers (pH 4, 7, and 10)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution (standardized)
-
0.1 M Hydrochloric acid (HCl) solution (standardized)
-
0.15 M Potassium chloride (KCl) solution
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using the standard aqueous buffers.
-
Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylpyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue) to a concentration of at least 10⁻⁴ M. For basic compounds like pyridines, the solution is typically made acidic (pH 1.8-2.0) with 0.1 M HCl.[8][9][10]
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[8][9][10]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[8][9]
-
Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small increments of the standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[8][9]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, the first and second derivatives of the curve can be plotted to more accurately determine the equivalence point. The pKa is the pH at the half-equivalence point.
-
Replication: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the results.[8]
¹⁹F NMR Spectroscopy
This protocol provides a general guideline for acquiring a ¹⁹F NMR spectrum of a trifluoromethylpyridine.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: An external reference of CFCl₃ (δ = 0.00 ppm) is typically used. Alternatively, an internal standard such as trifluorotoluene can be added.[11]
Instrumental Parameters (for a 400 MHz spectrometer):
-
Observe Nucleus: ¹⁹F
-
Decoupling: Proton decoupling is typically used to simplify the spectrum.
-
Spectral Width: A wide spectral width (e.g., -200 to +200 ppm) should be used initially to locate the signal, which can then be narrowed.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: Depending on the sample concentration, 64 to 256 scans may be required to obtain a good signal-to-noise ratio.
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the external or internal standard.
Visualization of Pathways and Concepts
Graphviz diagrams are used to illustrate key concepts and experimental workflows.
Caption: Inductive vs. Resonance Effects of the CF₃ Group.
Caption: Workflow for pKa Determination.
Caption: SNAr Mechanism on a Trifluoromethylpyridine.
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through its strong inductive electron withdrawal. This effect significantly lowers the basicity of the pyridine nitrogen and activates the ring towards nucleophilic aromatic substitution. Understanding these electronic effects, quantified by parameters like Hammett constants and pKa values, is essential for the rational design of novel pharmaceuticals and functional materials. The experimental protocols and conceptual diagrams provided in this guide offer a practical framework for researchers to synthesize, characterize, and utilize trifluoromethylpyridines in their scientific endeavors.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. lookchem.com [lookchem.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine CAS#: 106877-33-2 [m.chemicalbook.com]
- 5. 339010-80-9 CAS MSDS (3-CHLORO-2-(3-CHLOROBENZYL)-5-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-3-(trifluoromethyl)pyridine CAS#: 183610-70-0 [m.chemicalbook.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of this compound, a critical building block in modern chemistry. We will delve into its fundamental properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical and agrochemical development.
Core Properties of this compound
This compound, also known as α,α,α-Trifluoro-2-picoline, is a specialty chemical widely utilized in organic synthesis. The inclusion of the trifluoromethyl group (-CF3) on the pyridine (B92270) ring imparts unique electronic properties, enhances lipophilicity, and often improves the metabolic stability of derivative compounds, making it a valuable synthon for medicinal and agricultural chemists.[1][2]
Physicochemical and Safety Data Summary
The essential quantitative data for this compound are summarized in the tables below for quick reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 368-48-9 | [3][4] |
| Molecular Formula | C6H4F3N | [4] |
| Molecular Weight | 147.10 g/mol | [5] |
| Appearance | Colorless to brown liquid | [1] |
| Density | 1.275 g/mL at 25 °C | [5] |
| Boiling Point | 138-141 °C | [4][5] |
| Refractive Index | 1.419 (n20/D) | |
| Flash Point | 42 °C (107.6 °F) - closed cup | |
| Solubility | Soluble in most organic solvents | [1][6] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 |
| Signal Word | Warning | |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Hazard Class | Flammable Liquid 3, Skin Irritation 2, Eye Irritation 2, STOT SE 3 | |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |
Data sourced from Sigma-Aldrich.
Synthesis of this compound
The synthesis of 2-(trifluoromethyl)pyridines can be achieved through various methods, including direct fluorination/chlorination of picoline precursors or through cycloaddition reactions using fluorinated building blocks.[7][8][9] A notable approach is the multicomponent Kröhnke reaction, which provides a versatile route to substituted 2-(trifluoromethyl)pyridines.[10][11]
Experimental Protocol: Multicomponent Kröhnke Reaction
This protocol is a generalized representation for the synthesis of a this compound derivative based on the Kröhnke reaction methodology.[11]
Objective: To synthesize a 4,6-diaryl-2-(trifluoromethyl)pyridine derivative.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1.5 mmol)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a round-bottom flask, add the substituted chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.
-
Add ethanol to the flask and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis and Derivatization Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in creating more complex derivatives.
Caption: General workflow for synthesis and functionalization.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives are crucial in modern agrochemical and pharmaceutical industries.[12] The trifluoromethyl group can significantly enhance a molecule's efficacy by increasing its metabolic stability and cell membrane permeability.[2]
-
Agrochemicals: Several commercial pesticides, herbicides, and fungicides contain the TFMP moiety. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for crop-protection products, and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is used to synthesize the herbicide fluazifop.[7][8][12] Flonicamid, an insecticide, incorporates a 4-trifluoromethyl-pyridine structure.[8]
-
Pharmaceuticals: In drug development, the this compound scaffold is used to synthesize a range of therapeutic agents. Derivatives have been investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT) and as potential kinase inhibitors for anticancer therapies.[2][13] The FDA has approved numerous drugs containing a trifluoromethyl group, highlighting its importance in medicinal chemistry.[14]
Role in the Drug Discovery Pipeline
The diagram below outlines the integration of this compound as a building block in a typical drug discovery and development process.
Caption: Integration of 2-(CF3)pyridine in drug discovery.
Analytical and Spectroscopic Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: General NMR Analysis
Objective: To confirm the chemical structure of a synthesized this compound derivative.
Materials:
-
Synthesized compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube.
-
Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Insert the tube into the NMR spectrometer.
-
Acquire standard proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectra.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the proton environment.
-
Analyze the chemical shifts in the ¹³C and ¹⁹F spectra to confirm the carbon framework and the presence and environment of the trifluoromethyl group.
-
Compare the experimental spectra with predicted spectra or literature data to verify the structure. Spectroscopic studies using DFT analysis can also aid in assigning vibrational frequencies observed in FT-IR and FT-Raman spectra.[15]
Conclusion
This compound is a cornerstone building block in the synthesis of high-value chemical entities. Its unique properties, conferred by the trifluoromethyl group, make it indispensable for developing effective and stable pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists aiming to innovate in these critical fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:368-48-9 | Chemsrc [chemsrc.com]
- 4. This compound(368-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 368-48-9 [chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Calculation of 2-(Trifluoromethyl)pyridine Molecular Orbitals
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to analyze the molecular orbitals and electronic properties of 2-(Trifluoromethyl)pyridine. Understanding the electronic landscape of this molecule is crucial, as the potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity, binding affinity, and metabolic stability of parent compounds in medicinal and materials chemistry.
Core Concepts: Frontier Molecular Orbitals
The chemical behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher reactivity with electrophiles.
-
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity with nucleophiles.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide reliable predictions of these orbital energies and their spatial distributions.
Computational Methodology and Protocols
Quantum computational studies are essential for elucidating the electronic structure of molecules like this compound.[1] Density Functional Theory (DFT) has become a standard and effective method for calculating a wide range of molecular properties, including stability, charge transfer interactions, and transition states.[2]
Detailed Protocol for DFT Calculations
The following protocol outlines a standard workflow for the theoretical analysis of this compound, based on common practices in computational chemistry.[3][4]
-
Structure Optimization:
-
Objective: To find the most stable, lowest-energy three-dimensional conformation of the molecule.
-
Method: Geometry optimization is performed using a selected DFT functional and basis set. A common and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Software: The Gaussian suite of programs is a widely used tool for these calculations.[3][4]
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Method: Vibrational frequency calculations are performed at the same level of theory used for optimization.
-
Validation: A stable structure will have no imaginary frequencies. The results can also be used to predict theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3]
-
-
Molecular Orbital and Electronic Property Analysis:
-
Objective: To calculate and visualize the frontier molecular orbitals and determine key electronic parameters.
-
Method: Using the optimized geometry, a single-point energy calculation is performed. From this, various properties are derived:
-
HOMO/LUMO Energies: The energy levels of the frontier orbitals are calculated to determine the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4]
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the intramolecular charge distribution.
-
Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.
-
-
Data Presentation: Calculated Electronic Properties
The electronic properties of trifluoromethylpyridine isomers are highly dependent on the position of the CF₃ group. The following table summarizes key calculated electronic data for this compound and its isomers for comparative analysis.
| Property | This compound | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Method/Reference |
| pKa | 0.60 (Predicted) | 2.84 | 3.48 | [5] |
| Dipole Moment (Debye) | 4.34 | 3.53 | 1.15 | Calculated[5] |
| HOMO Energy (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |
Note: HOMO and LUMO energy values are highly sensitive to the chosen computational method and basis set. The table indicates that these values should be derived from specific calculations as described in the protocol.
Visualization of Computational Workflow
The logical flow from initial molecular input to final property analysis can be visualized as follows.
Caption: Workflow for theoretical molecular orbital calculations.
Conclusion
Theoretical calculations, primarily using DFT, are indispensable tools for the in-depth analysis of this compound. By following a systematic computational protocol involving geometry optimization, frequency analysis, and property calculation, researchers can gain profound insights into the molecule's electronic structure, stability, and reactivity. The determination of frontier molecular orbital energies and the visualization of electrostatic potential provide a rational basis for designing novel pharmaceuticals and advanced materials.
References
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Stability and Reactivity of 2-(Trifluoromethyl)pyridine Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2-(trifluoromethyl)pyridine in acidic environments. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the chemical properties of the pyridine (B92270) ring, impacting its basicity, metabolic stability, and susceptibility to chemical degradation.[1] This document summarizes the known chemical behavior of this compound under acidic stress, outlines detailed experimental protocols for stability testing, and discusses the implications for its use as a key building block in the development of pharmaceuticals and agrochemicals.
Introduction
The this compound scaffold is a privileged structural motif in modern chemistry, integral to a wide range of agrochemicals and pharmaceuticals.[2][3] The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] Understanding the stability and reactivity of this key building block under acidic conditions is critical for drug development, formulation, and ensuring the shelf-life of active pharmaceutical ingredients (APIs) and agricultural products. Acidic environments are commonly encountered during synthesis, purification, formulation, and in physiological settings such as the stomach.
The strong electron-withdrawing effect of the trifluoromethyl group decreases the basicity of the pyridine nitrogen, making it a weaker base compared to pyridine itself.[5] This reduced basicity influences its protonation behavior in acidic media, which in turn affects its solubility, reactivity, and interaction with biological targets.
Chemical Stability and Reactivity in Acidic Media
While specific kinetic data for the degradation of this compound in acidic media is not extensively reported in publicly available literature, its stability can be inferred from the general principles of physical organic chemistry and studies on related fluorinated heterocyclic compounds.
The C-F bond is exceptionally strong, and the trifluoromethyl group is generally considered to be highly stable and resistant to chemical degradation.[6] However, under forcing acidic conditions (e.g., strong acids at elevated temperatures), hydrolysis of the trifluoromethyl group can potentially occur, although it is expected to be a slow process. The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes it susceptible to nucleophilic attack, though this is less prevalent in highly acidic media where the ring nitrogen is protonated.
One study on the herbicide flazasulfuron, which contains a trifluoromethylpyridine moiety, noted that it was readily decomposed under various conditions through an intramolecular nucleophilic aromatic substitution, a reaction triggered by the high electronegativity of the trifluoromethyl group.[5][7] This suggests that while the CF3 group itself is robust, it can influence the reactivity of the entire molecule.
Expected Reactivity under Acidic Conditions:
-
Protonation: The pyridine nitrogen will be protonated in acidic solutions, forming the corresponding pyridinium (B92312) salt. This increases water solubility and can alter the electronic properties of the ring.
-
Hydrolysis of the Trifluoromethyl Group: While highly resistant, forced conditions (e.g., concentrated acid, high temperature) could potentially lead to the slow hydrolysis of the -CF3 group to a carboxylic acid.
-
Ring Degradation: Significant degradation of the pyridine ring itself is not expected under typical acidic conditions used in pharmaceutical and agricultural applications. Extreme conditions, however, could lead to complex decomposition pathways.
Quantitative Data Summary
| Parameter | Expected Outcome under Acidic Conditions | Rationale |
| Degradation Rate | Low to Very Low | High strength of the C-F bond and general stability of the trifluoromethyl group.[6] |
| Primary Degradation Pathway | Protonation of the pyridine nitrogen. Potential for slow hydrolysis of the CF3 group under harsh conditions. | The basicity of the pyridine nitrogen facilitates protonation. The CF3 group is generally inert but can be susceptible to hydrolysis under forcing conditions. |
| Key Degradation Products | 2-(Trifluoromethyl)pyridinium salt. Potentially 2-pyridinecarboxylic acid under extreme conditions. | Protonation is a reversible acid-base reaction. Hydrolysis of the trifluoromethyl group would yield a carboxylic acid. |
Experimental Protocols for Stability and Reactivity Assessment
To rigorously assess the stability of this compound under acidic conditions, a forced degradation study is recommended.[8][9] Such studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10]
Forced Degradation Protocol for Acidic Hydrolysis
This protocol is designed to evaluate the stability of this compound in an acidic solution, in accordance with ICH guidelines.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade) as a solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or LC-MS
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To separate reaction vessels, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
The final concentration of the compound should be approximately 0.5 mg/mL.
-
Incubate the solutions at a controlled temperature, for example, 60°C, for a defined period (e.g., 24, 48, or 72 hours).[11]
-
-
Time-Point Sampling: Withdraw aliquots from each reaction vessel at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of the corresponding strength NaOH solution to stop the degradation process.[12]
-
Sample Analysis:
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a mobile phase of methanol and an ammonium (B1175870) acetate (B1210297) buffer (pH 4.2) in a 60:40 (v/v) ratio, with UV detection at 220 nm.[13]
-
-
Data Analysis:
-
Quantify the amount of remaining this compound at each time point.
-
Identify and quantify any degradation products formed.
-
Calculate the percentage of degradation. The target degradation is typically between 5-20% to ensure that the degradation products can be reliably detected.[8]
-
Visualization of Workflows and Pathways
Experimental Workflow for Acidic Stability Testing
The following diagram illustrates the workflow for the forced degradation study of this compound under acidic conditions.
Logical Relationship of Stability and Reactivity
This diagram shows the logical progression from the compound's intrinsic properties to its behavior under acidic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)pyridine, in particular, serves as a critical building block for a wide array of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this valuable compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.
Direct C-H Trifluoromethylation of Pyridine (B92270)
Direct C-H functionalization represents an atom-economical approach to installing a trifluoromethyl group onto the pyridine ring. Recent advances have enabled regioselective trifluoromethylation at the C2 position, often leveraging the inherent electronic properties of the pyridine nucleus or employing directing group strategies.
One notable method involves the activation of pyridine as an N-methylpyridinium salt, followed by reaction with trifluoroacetic acid.[1][2] This strategy offers high regioselectivity for the C2 position.
General Workflow for Direct C-H Trifluoromethylation
Workflow for direct C-H trifluoromethylation of pyridine.
Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine[1][2]
-
N-Methylation of Pyridine: To a solution of pyridine (1.0 equiv) in a suitable solvent such as acetonitrile, add methyl iodide (1.1 equiv). Stir the mixture at room temperature for 12 hours. The resulting precipitate, N-methylpyridinium iodide, is filtered, washed with diethyl ether, and dried under vacuum.
-
Trifluoromethylation: In a sealed tube, combine N-methylpyridinium iodide (1.0 equiv), trifluoroacetic acid (2.0 equiv), and silver carbonate (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF). The reaction vessel is sealed and heated to 150 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
| Entry | Pyridine Derivative | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | Ag₂CO₃ | DMF | 150 | 24 | 75 | [1][2] |
| 2 | 4-Phenylpyridine | Ag₂CO₃ | DMF | 150 | 24 | 82 | [1][2] |
| 3 | 4-Methoxypyridine | Ag₂CO₃ | DMF | 150 | 24 | 65 | [1][2] |
Trifluoromethylation of Pre-functionalized Pyridines
A widely employed and versatile strategy for the synthesis of this compound involves the cross-coupling of a 2-halopyridine with a trifluoromethyl source. 2-Iodo- and 2-bromopyridines are common starting materials due to their reactivity in transition metal-catalyzed reactions. The Ruppert-Prakash reagent (TMSCF₃) is a frequently used nucleophilic trifluoromethylating agent in these transformations, often in the presence of a copper catalyst.[3]
General Reaction Scheme
Copper-catalyzed trifluoromethylation of 2-halopyridines.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-iodopyridine (B156620) (1.0 equiv), copper(I) iodide (10 mol%), and potassium fluoride (B91410) (2.0 equiv). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: Anhydrous DMF is added, followed by the dropwise addition of trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) at room temperature.
-
Reaction and Work-up: The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling, the mixture is diluted with diethyl ether and filtered. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by distillation or flash column chromatography to yield this compound.
| Entry | 2-Halopyridine | CF₃ Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodopyridine | TMSCF₃ | CuI | KF | DMF | 80 | 95 | [3] |
| 2 | 2-Bromopyridine | TMSCF₃ | CuI | KF | DMF | 100 | 78 | [3] |
| 3 | 2-Chloropyridine | TMSCF₃ | CuI | KF | NMP | 120 | 45 | [3] |
Cyclization Reactions to Construct the Pyridine Ring
Building the trifluoromethyl-substituted pyridine ring from acyclic precursors is a powerful strategy that allows for the introduction of diverse substitution patterns. Key methods include the Kröhnke pyridine synthesis and transition metal-catalyzed [2+2+2] cycloadditions.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to form a substituted pyridine.[4][5][6] For the synthesis of 2-(trifluoromethyl)pyridines, a trifluoromethyl-containing α-pyridinium methyl ketone is employed.
Kröhnke synthesis for 2-(trifluoromethyl)pyridines.
Experimental Protocol: Kröhnke Synthesis of a this compound Derivative[4][5]
-
Reaction Mixture: In a round-bottom flask, dissolve the α-pyridinium trifluoromethyl ketone salt (1.0 equiv), the α,β-unsaturated ketone (1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
| Entry | α,β-Unsaturated Ketone | R¹ | R² | Yield (%) | Reference |
| 1 | Chalcone | Ph | Ph | 85 | [5] |
| 2 | Benzalacetone | Ph | Me | 78 | [5] |
| 3 | 4-Methoxy-chalcone | 4-MeO-Ph | Ph | 89 | [5] |
Cobalt-Catalyzed [2+2+2] Cycloaddition
This powerful method involves the cycloaddition of a trifluoromethyl-containing diyne with a nitrile to construct the pyridine ring.[7][8] This approach offers high regioselectivity and functional group tolerance.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition[8]
-
Catalyst Preparation: In a glovebox, a mixture of CoBr₂ (5 mol%) and a suitable ligand (e.g., a phosphine (B1218219) ligand, 5.5 mol%) in an anhydrous solvent like 1,2-dichloroethane (B1671644) is stirred. Zinc powder (20 mol%) is then added, and the mixture is stirred to generate the active Co(I) catalyst.
-
Reaction: To the catalyst mixture, the trifluoromethyl-containing diyne (1.0 equiv) and the nitrile (1.2 equiv) are added. The reaction vessel is sealed and heated to 80 °C for 12-24 hours.
-
Work-up and Purification: Upon cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the this compound product.
| Entry | Diyne Substituent | Nitrile | Yield (%) | Reference |
| 1 | Trimethylsilyl | Acetonitrile | 92 | [8] |
| 2 | Phenyl | Benzonitrile | 88 | [8] |
| 3 | n-Butyl | Acrylonitrile | 75 | [8] |
Halogen Exchange from 2-(Trichloromethyl)pyridine (B1595038)
An industrially significant route to this compound involves the fluorination of 2-(trichloromethyl)pyridine.[9][10][11] This halogen exchange (HALEX) reaction is typically carried out using hydrogen fluoride (HF) or other fluorinating agents, often under high temperatures and pressures, and sometimes with a metal catalyst.
General Reaction Scheme
Halogen exchange for the synthesis of this compound.
Experimental Protocol: Fluorination of 2-(Trichloromethyl)pyridine[11]
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: A high-pressure autoclave is charged with 2-(trichloromethyl)pyridine (1.0 equiv) and a catalytic amount of a metal halide such as FeCl₃ (1-5 mol%).
-
Fluorination: The autoclave is cooled, and anhydrous hydrogen fluoride (at least 3 molar equivalents) is condensed into the reactor. The autoclave is sealed and heated to a temperature between 150 °C and 250 °C. The reaction is maintained at superatmospheric pressure (e.g., 100-500 psi) for several hours.
-
Work-up: After cooling and carefully venting the excess HF, the reaction mixture is poured onto ice and neutralized with a base such as sodium carbonate.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water, dried, and concentrated. The crude this compound is then purified by distillation.
| Entry | Catalyst | Temperature (°C) | Pressure (psig) | Time (h) | Yield (%) | Reference |
| 1 | FeCl₃ | 175 | 200 | 10 | >90 | [11] |
| 2 | SbCl₅ | 160 | 150 | 12 | 85-90 | [11] |
| 3 | None | 250 | 500 | 24 | Moderate | [11] |
Conclusion
The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own merits and limitations. Direct C-H trifluoromethylation offers an elegant and atom-economical route, while the trifluoromethylation of pre-functionalized pyridines provides a reliable and high-yielding method. For the construction of more complex substituted pyridines, cyclization reactions such as the Kröhnke synthesis and cobalt-catalyzed [2+2+2] cycloadditions are powerful tools. The halogen exchange from 2-(trichloromethyl)pyridine remains a key industrial process for large-scale production. The choice of synthetic method will ultimately depend on the desired scale, available starting materials, and the specific substitution pattern of the target molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(Trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The incorporation of the 2-(trifluoromethyl)pyridine moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. These application notes provide an overview and detailed protocols for the successful implementation of Suzuki cross-coupling reactions involving this compound derivatives.
Section 1: Overview and Key Considerations
The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine (B92270) ring can present unique challenges in Suzuki cross-coupling reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Key considerations include:
-
Choice of Coupling Partners: this compound can be incorporated as either the organoboron reagent (e.g., 2-(trifluoromethyl)pyridin-X-ylboronic acid or its ester) or as the halide/triflate partner.
-
Catalyst System: Palladium catalysts are predominantly used. The choice of phosphine (B1218219) ligand is critical to facilitate the catalytic cycle, with bulky and electron-rich ligands often providing superior results.
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and yields, and may need to be optimized for specific substrates.
-
Solvent: Anhydrous solvents are often preferred to minimize protodeboronation of the boronic acid/ester. Aprotic polar solvents like dioxane, THF, and DMF are commonly employed.
Section 2: Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of a 2-(Trifluoromethyl)pyridyl Halide with an Arylboronic Acid
This protocol provides a general method for the coupling of a halogenated this compound with a variety of arylboronic acids.
Workflow Diagram:
Synthesis of Pharmaceutical Ingredients from 2-(Trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various active pharmaceutical ingredients (APIs) starting from or incorporating 2-(trifluoromethyl)pyridine derivatives. The trifluoromethyl group, when attached to a pyridine (B92270) ring, imparts unique electronic and steric properties that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in modern drug discovery.
Introduction to this compound in Medicinal Chemistry
The this compound scaffold is a key building block in the synthesis of a range of pharmaceuticals. Its derivatives are utilized in the development of drugs targeting a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of the final API. This document outlines the synthetic pathways for several notable drugs, providing researchers with the necessary information to replicate and adapt these methodologies for their own research and development endeavors.
Enasidenib: An Inhibitor of Isocitrate Dehydrogenase 2 (IDH2)
Enasidenib is an orally available drug used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have a specific mutation in the IDH2 gene.[1] The synthesis of Enasidenib involves the use of this compound derivatives.
Synthetic Pathway Overview
The synthesis of Enasidenib involves the sequential substitution on a 1,3,5-triazine (B166579) core. Key starting materials include 2-chloro-6-(trifluoromethyl)pyridine (B1580974) and 4-amino-2-(trifluoromethyl)pyridine (B138153).
Key Intermediates and Reactions:
-
2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine: This intermediate is formed by the reaction of cyanuric chloride with a 2-lithiated or 2-Grignard derivative of 6-(trifluoromethyl)pyridine.
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis proceeds through sequential SNAr reactions on the triazine ring, first with 4-amino-2-(trifluoromethyl)pyridine and then with 2-amino-2-methyl-1-propanol.
Quantitative Data for Enasidenib Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine | Sodium bicarbonate, THF, reflux (75-80 °C), 20-24 h | 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine | Not specified | [2] |
| 2 | 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine, 1,1-dimethylaminoethanol | Sodium bicarbonate, THF, reflux (75-80 °C), 16-20 h | Enasidenib | Not specified | [2] |
Experimental Protocol: Synthesis of Enasidenib
Step 1: Synthesis of 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine [2]
-
To a reaction vessel, add THF (135 mL) and 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine (27.0 g, 0.0915 mol).
-
Add 4-amino-2-(trifluoromethyl)pyridine (16.31 g, 0.1006 mol) and sodium bicarbonate (11.52 g, 0.1372 mol).
-
Heat the resulting slurry to reflux (75-80 °C) for 20-24 hours.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing the product is used in the next step.
Step 2: Synthesis of Enasidenib [2]
-
To the reaction mixture from the previous step, add sodium bicarbonate (8.68 g, 0.1033 mol) and 1,1-dimethylaminoethanol (7.37 g, 0.08271 mol).
-
Heat the slurry to reflux (75-80 °C) for 16-20 hours.
-
Cool the reaction to 30-40 °C and evaporate the THF under reduced pressure.
-
Cool the mixture to 20-35 °C and add ethyl acetate (B1210297) and water for extraction.
-
Collect the ethyl acetate layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain Enasidenib.
Synthetic Pathway of Enasidenib
Caption: Synthetic scheme for Enasidenib.
Pexidartinib (B1662808): A CSF-1R, KIT, and FLT3 Inhibitor
Pexidartinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of adult patients with symptomatic tenosynovial giant cell tumor.[3] Its synthesis utilizes a 3-aminomethyl-6-(trifluoromethyl)pyridine fragment.
Synthetic Pathway Overview
A key step in the synthesis of Pexidartinib involves the coupling of 5-chloro-7-azaindole with a pyridine derivative, followed by an amino substitution reaction.
Key Intermediates and Reactions:
-
Alkylation of 5-chloro-7-azaindole: 5-chloro-7-azaindole is alkylated with 2-chloro-5-chloromethylpyridine.
-
Amino Substitution: The resulting intermediate undergoes a substitution reaction with 3-aminomethyl-6-(trifluoromethyl)pyridine to yield Pexidartinib.
Quantitative Data for Pexidartinib Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 5-chloro-7-azaindole, 2-chloro-5-chloromethylpyridine | Potassium iodide, silver oxide, 1,4-dioxane (B91453), 100 °C, 6-8 h | Alkylated intermediate | High (not specified) | [4] |
| 2 | Alkylated intermediate, 3-aminomethyl-6-(trifluoromethyl)pyridine | Potassium carbonate | Pexidartinib | 78.8% (overall) | [4] |
Experimental Protocol: Synthesis of Pexidartinib
Step 1: Alkylation of 5-chloro-7-azaindole [4]
-
Under an inert gas atmosphere, dissolve 5-chloro-7-azaindole in 1,4-dioxane.
-
Sequentially add potassium iodide and silver oxide.
-
Heat the reaction mixture to 100 °C.
-
Dissolve 2-chloro-5-chloromethylpyridine in 1,4-dioxane and add it dropwise to the reaction system over 1 hour.
-
Maintain the reaction at 100 °C for 6-8 hours.
-
Monitor the reaction to completion by HPLC. The resulting reaction liquid containing the intermediate is used directly in the next step.
Step 2: Synthesis of Pexidartinib [4]
-
To the reaction mixture from the previous step, add 3-aminomethyl-6-(trifluoromethyl)pyridine and potassium carbonate.
-
Stir the reaction mixture under appropriate conditions until the reaction is complete.
-
After completion, work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate it, and recrystallize the crude product from ethanol/water to obtain Pexidartinib.
Synthetic Pathway of Pexidartinib
Caption: Synthetic scheme for Pexidartinib.
Doravirine (B607182): A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Doravirine is an NNRTI used in the treatment of HIV-1 infection.[5] The synthesis of a key intermediate for Doravirine, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022), starts from 4-(trifluoromethyl)nicotinic acid.
Synthetic Pathway Overview
The synthesis of the key intermediate for Doravirine involves a multi-step sequence starting from 4-(trifluoromethyl)nicotinic acid.
Key Intermediates and Reactions:
-
Oxidation: 4-(trifluoromethyl)nicotinic acid is oxidized to its N-oxide.
-
Chlorination and Amidation: The N-oxide is then chlorinated and amidated.
-
Hofmann Degradation and Balz-Schiemann Reaction: These reactions are used to introduce the amino and fluoro groups, respectively.
Quantitative Data for Doravirine Intermediate Synthesis
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 4-(trifluoromethyl)nicotinic acid | Hydrogen peroxide, catalyst (e.g., sodium tungstate) | 4-(trifluoromethyl)nicotinic acid N-oxide | [6] |
| 2 | 4-(trifluoromethyl)nicotinic acid N-oxide | Chlorinating agent | Chlorinated intermediate | [6] |
| 3 | Chlorinated intermediate | Amine source | Amidated intermediate | [6] |
| 4 | Amidated intermediate | Hofmann degradation reagents | Amino intermediate | [6] |
| 5 | Amino intermediate | Balz-Schiemann reaction reagents | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | [6] |
Experimental Protocol: Synthesis of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (Doravirine Intermediate)
Step 1: Oxidation of 4-(trifluoromethyl)nicotinic acid [6]
-
Take 4-(trifluoromethyl)nicotinic acid as the starting material.
-
Perform an oxidation reaction using hydrogen peroxide in an aqueous system in the presence of a catalyst (e.g., sodium tungstate (B81510) or molybdenum trioxide).
-
The reaction yields 4-(trifluoromethyl)nicotinic acid N-oxide.
Subsequent steps involve chlorination, in-situ amidation, Hofmann degradation, and a Balz-Schiemann reaction to obtain the final target intermediate. Detailed protocols for these steps require further specific literature search.
Synthetic Pathway of Doravirine Intermediate
Caption: Synthesis of a key Doravirine intermediate.
Alpelisib: A Phosphatidylinositol 3-Kinase (PI3K) Inhibitor
Alpelisib is a PI3K inhibitor used in combination with fulvestrant (B1683766) for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer.[7] The synthesis involves a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine moiety.
Synthetic Pathway Overview
The synthesis of Alpelisib involves a Suzuki coupling reaction to form a key carbon-carbon bond between the pyridine and thiazole (B1198619) rings.
Key Intermediates and Reactions:
-
4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (B1375716): A key intermediate synthesized in several steps from 2,4-dibromopyridine.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction connects the pyridine and thiazole fragments.
-
Deprotection and Amidation: Final steps involve the removal of a Boc protecting group and subsequent amidation.
Quantitative Data for Alpelisib Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, [2-[(tert-butoxycarbonyl)amino]-4-methylthiazol-5-yl]boronic acid | Pd catalyst | [4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-tert-butyl thiazol-2-yl]carbamate | Not specified | [8] |
| 2 | [4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-tert-butyl thiazol-2-yl]carbamate | Deprotection agent | Amino-thiazole intermediate | Not specified | [8] |
| 3 | Amino-thiazole intermediate | Amidation reagents | Alpelisib | 15.9% (overall) | [8] |
Experimental Protocol: Synthesis of Alpelisib (Key Steps)
Suzuki Coupling: [8]
-
Combine 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine and [2-[(tert-butoxycarbonyl)amino]-4-methylthiazol-5-yl]boronic acid in a suitable solvent.
-
Add a palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Work up the reaction to isolate the coupled product.
Final Steps: [8]
-
Remove the Boc protecting group from the coupled product using acidic conditions.
-
Perform a condensation reaction between the resulting amine and the appropriate carboxylic acid derivative to form the final amide bond of Alpelisib.
Synthetic Pathway of Alpelisib
Caption: Key steps in the synthesis of Alpelisib.
Lemborexant: A Dual Orexin Receptor Antagonist
Lemborexant is a medication for the treatment of insomnia.[9] Its synthesis involves the use of a 5-fluoropyridin-2-amine derivative.
Synthetic Pathway Overview
The synthesis of Lemborexant involves the amidation of a cyclopropanecarboxylic acid derivative with 5-fluoropyridin-2-amine.
Key Intermediates and Reactions:
-
(1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid: A key chiral intermediate.
-
Amidation: The final step is an amide bond formation between the carboxylic acid and 5-fluoropyridin-2-amine.
Quantitative Data for Lemborexant Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid, 5-fluoropyridin-2-amine | T3P (Propylphosphonic anhydride), suitable solvent | Lemborexant | 61% (over 3 steps) | [9] |
Experimental Protocol: Synthesis of Lemborexant (Final Step)
-
Dissolve (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid and 5-fluoropyridin-2-amine in a suitable aprotic solvent.
-
Add a coupling agent such as T3P.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain Lemborexant.
Synthetic Pathway of Lemborexant
Caption: Final amidation step in the synthesis of Lemborexant.
References
- 1. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 5. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 7. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved Synthesis Process of Alpelisib [cjph.com.cn]
- 9. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of several key agrochemicals derived from 2-(trifluoromethyl)pyridine and its analogs. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased biological activity, make this pyridine (B92270) scaffold a crucial building block in modern pesticide development.[1][2] This document outlines the synthetic pathways, experimental protocols, and biological activities of four prominent agrochemicals: the fungicide picoxystrobin (B33183), the herbicide fluazifop-P-butyl, the insecticide chlorfluazuron (B1668723), and the fungicide fluazinam (B131798).
Overview of this compound in Agrochemicals
The introduction of a trifluoromethyl group into the pyridine ring significantly influences the lipophilicity, metabolic stability, and target binding affinity of agrochemicals.[2] Key intermediates such as 2-hydroxy-6-(trifluoromethyl)pyridine, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) serve as versatile starting points for the synthesis of a wide range of commercial pesticides.[3][4]
Fungicide Synthesis: Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[5] It functions by inhibiting mitochondrial respiration in fungi, making it effective against a wide array of plant pathogens.[3] The synthesis of picoxystrobin commonly starts from 2-hydroxy-6-(trifluoromethyl)pyridine.[5][6]
Quantitative Data: Picoxystrobin Synthesis and Efficacy
| Step No. | Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 1 | Williamson Ether Synthesis | 2-Hydroxy-6-(trifluoromethyl)pyridine | (E)-3-Methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, K₂CO₃ | DMF | 50°C, 24 h | 98% | [6] |
| Biological Activity | Target Organism | Metric | Value | Units | Ref. | ||
| Fish (Oncorhynchus mykiss) | LC50 (96 h) | 55 - 75 | µg/L | [7] | |||
| Aquatic Invertebrate (Daphnia magna) | EC50 (48 h) | 20 | µg/L | [7] | |||
| Algae (Scenedesmus capricornutum) | EbC50 (72 h) | 56 | µg/L | [7] | |||
| Rat (oral) | LD50 | >2000 | mg/kg bw | [8] | |||
| Rat (inhalation) | LC50 | 0.11 | mg/L | [8] |
Experimental Protocol: Synthesis of Picoxystrobin
Step 1: Synthesis of Picoxystrobin
-
To a solution of (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester (1.0 mmol) in N,N-dimethylformamide (DMF, 5.0 mL), add 2-hydroxy-6-(trifluoromethyl)pyridine (1.3 mmol) and potassium carbonate (2.0 mmol).[6]
-
Stir the reaction mixture at 50°C for 24 hours.[6]
-
After cooling to room temperature, add water (20 mL) and ethyl acetate (B1210297) (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield picoxystrobin.
Picoxystrobin Synthesis Workflow
Caption: Synthesis of Picoxystrobin.
Herbicide Synthesis: Fluazifop-P-butyl
Fluazifop-P-butyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[9] It acts by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[4] The synthesis of fluazifop-P-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key starting material.[4]
Quantitative Data: Fluazifop-P-butyl Synthesis and Efficacy
| Step No. | Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 1 | Nucleophilic Aromatic Substitution | 2-Chloro-5-(trifluoromethyl)pyridine | (R)-2-(4-hydroxyphenoxy)propionic acid, K₃PO₄, tetra-(n-butyl)ammonium iodide | DMF | 50-60°C, 2 h | 81% (overall) | [10] |
| 2 | Esterification | (R)-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid | 1,3,5-trichloro-2,4,6-triazine, butan-1-ol | DMF | 5-25°C, 1.17 h | [10] | |
| Biological Activity | Target Organism | Metric | Value | Units | Ref. | ||
| Rat (oral) | LD50 | 4096 | mg/kg | [11] | |||
| Rabbit (dermal) | LD50 | >2420 | mg/kg | [11] | |||
| Bluegill sunfish | LC50 | 0.53 | mg/L | [11] |
Experimental Protocol: Synthesis of Fluazifop-P-butyl
Step 1 & 2: One-pot Synthesis of Fluazifop-P-butyl
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid in N,N-dimethylformamide (DMF), add potassium phosphate (B84403) and tetra-(n-butyl)ammonium iodide.[10]
-
Heat the mixture at 50-60°C for 2 hours.[10]
-
Cool the reaction to 5°C and add 1,3,5-trichloro-2,4,6-triazine.
-
Stir the mixture at a temperature between 5-25°C for approximately 1 hour and 10 minutes.[10]
-
Add butan-1-ol to the reaction mixture and continue stirring to complete the esterification.
-
Work up the reaction by adding water and extracting with a suitable organic solvent.
-
Purify the crude product to obtain fluazifop-P-butyl.
Fluazifop-P-butyl Synthesis Workflow
Caption: Synthesis of Fluazifop-P-butyl.
Insecticide Synthesis: Chlorfluazuron
Chlorfluazuron is an insect growth regulator that inhibits chitin (B13524) synthesis, primarily targeting lepidopteran pests.[1] Its synthesis starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.[12]
Quantitative Data: Chlorfluazuron Synthesis and Efficacy
| Step No. | Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 1 | Etherification | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,6-Dichloro-4-aminophenol, K₂CO₃, ZSM molecular sieve | DMA | 60-70°C, 6 h | Not specified | [12][13] |
| 2 | Condensation | 3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | 2,6-Difluorobenzoyl isocyanate | DMA | Not specified | Not specified | [13] |
| Biological Activity | Target Organism | Metric | Value | Units | Ref. | ||
| Rat (oral) | LD50 | >8500 | mg/kg | [14] | |||
| Rat (dermal) | LD50 | >1000 | mg/kg | [14] | |||
| Daphnia magna | EC50 (48 h) | 0.908 | µg/L | [14] |
Experimental Protocol: Synthesis of Chlorfluazuron
Step 1: Synthesis of 3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
-
In a reaction vessel, combine 2,3-dichloro-5-trifluoromethylpyridine (23.2 g) and 2,6-dichloro-4-aminophenol (21.4 g) in N,N-dimethylacetamide (DMA, 210 mL).[12]
-
Add anhydrous potassium carbonate (13.38 g) and ZSM molecular sieve catalyst (0.27 g).[12]
-
Heat the mixture at 70°C for 6 hours.[12]
-
After the reaction, filter the mixture and collect the filtrate containing the ether intermediate.
Step 2: Synthesis of Chlorfluazuron
-
To the filtrate from Step 1, add 2,6-difluorobenzoyl isocyanate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Precipitate the product by adding the reaction mixture to water.
-
Filter, wash, and dry the solid to obtain chlorfluazuron.
Chlorfluazuron Synthesis Workflow
Caption: Synthesis of Chlorfluazuron.
Fungicide Synthesis: Fluazinam
Fluazinam is a broad-spectrum contact fungicide with a multi-site mode of action, making it effective against a variety of fungal pathogens and at low risk for resistance development.[15][16] The synthesis of fluazinam also utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material.[17]
Quantitative Data: Fluazinam Synthesis and Efficacy
| Step No. | Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 1 | Amination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid NH₃ | THF | 70°C, 32 h | Not specified | [18] |
| 2 | Nucleophilic Aromatic Substitution | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) | 2,4-Dichloro-3,5-dinitrobenzotrifluoride, Inorganic base | 2-Methyltetrahydrofuran | Not specified | up to 98.4% | [19] |
| Biological Activity | Target Organism | Metric | Value | Units | Ref. | ||
| F. fujikuroi (mycelial growth) | EC50 | 0.0621 - 0.5446 | µg/mL | [20] | |||
| Rainbow trout | LC50 (96h) | 0.11 | mg/L | [21] | |||
| Daphnia magna | EC50 (48h) | 0.19 | mg/L | [21] |
Experimental Protocol: Synthesis of Fluazinam
Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (0.176 moles) and tetrahydrofuran (B95107) (THF, 93.1 mL).[18]
-
After degassing with nitrogen, introduce anhydrous liquid ammonia (B1221849) (1.6 moles) into the autoclave, reaching a pressure of about 17 bar at 35°C.[18]
-
Heat the reaction mixture and maintain the temperature until the reaction is complete, as indicated by a drop in pressure.
-
Cool the reactor and vent the excess ammonia.
-
Isolate the product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of Fluazinam
-
Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in 2-methyltetrahydrofuran.[19]
-
Add an inorganic base (e.g., potassium carbonate) and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[19]
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain fluazinam.
Fluazinam Synthesis Workflow
Caption: Synthesis of Fluazinam.
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. Fluazifop - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]
- 7. indofil.com [indofil.com]
- 8. fao.org [fao.org]
- 9. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 10. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 11. invasive.org [invasive.org]
- 12. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 13. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 14. iskbc.com [iskbc.com]
- 15. Fluazinam: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. alfa-chemical.com [alfa-chemical.com]
- 18. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 19. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. iskweb.co.jp [iskweb.co.jp]
Application Notes and Protocols for 2-(Trifluoromethyl)pyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridine is a heterocyclic compound of significant interest in medicinal and materials chemistry due to the unique electronic properties conferred by the trifluoromethyl group. While often utilized as a building block in the synthesis of more complex molecules, its role as a ligand in transition metal catalysis is an area of emerging exploration. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of a metal center, thereby influencing the catalytic activity, selectivity, and stability of the catalyst.
These application notes provide an overview of the potential use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, drawing upon established protocols for similar pyridine-based ligands. The information presented is intended to serve as a guide for researchers looking to explore the catalytic applications of this ligand.
Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing pyridine-based ligands are effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The coordination of this compound to a palladium center is anticipated to enhance the catalytic activity by creating a more electrophilic metal center, which can facilitate key steps in the catalytic cycle such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A hypothetical palladium complex bearing this compound ligands, such as bis(this compound)palladium(II) dichloride, can be employed as a precatalyst for the coupling of aryl halides with boronic acids.
Heck Coupling
The Heck reaction enables the arylation of alkenes. Similar to the Suzuki-Miyaura coupling, palladium complexes with this compound as a ligand are expected to catalyze this transformation efficiently.
Quantitative Data Summary
The following tables summarize representative quantitative data for palladium-catalyzed Suzuki-Miyaura and Heck reactions, based on studies of analogous 4-substituted pyridine (B92270) ligands.[1][2] These data provide a baseline for expected performance when using a this compound-ligated palladium catalyst.
Table 1: Suzuki-Miyaura Coupling of 4-bromoanisole (B123540) and Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | This compound | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 0.5 | This compound | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 1 | Pyridine | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 |
Table 2: Heck Coupling of 4-bromoacetophenone and Styrene
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | This compound | Na₂CO₃ | DMF | 120 | 16 | >95 |
| 2 | 0.5 | This compound | Na₂CO₃ | DMF | 120 | 16 | 91 |
| 3 | 1 | Pyridine | Na₂CO₃ | DMF | 120 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst with this compound as a ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
bis(this compound)palladium(II) dichloride (0.01 mmol, 1 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, bis(this compound)palladium(II) dichloride, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl bromide with styrene.
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
bis(this compound)palladium(II) dichloride (0.01 mmol, 1 mol%)
-
Sodium carbonate (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the aryl bromide, bis(this compound)palladium(II) dichloride, and sodium carbonate.
-
Add the anhydrous, deoxygenated DMF, followed by the styrene.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening and optimization.
References
Synthesis of 2-amino-5-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-amino-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates, while the amino group serves as a versatile handle for further chemical modifications.[1] The primary method detailed is the amination of a 2-halo-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution (SNAr), a robust and scalable approach. An alternative, modern approach using Buchwald-Hartwig amination is also discussed.
Key Synthetic Routes
There are two primary methods for the synthesis of 2-amino-5-(trifluoromethyl)pyridine:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 2-halo-5-(trifluoromethyl)pyridine with an ammonia (B1221849) source at elevated temperatures and pressures. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine (B92270) ring for nucleophilic attack at the 2-position.[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more recent and often milder alternative for forming the C-N bond between an aryl halide and an amine.[4][5]
This protocol will focus on the SNAr approach, for which more specific procedural data is available.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the general procedures described in the patent literature for the amination of halo-trifluoromethylpyridines.[2][3]
Materials:
-
Aqueous ammonia (28-30%)
-
Methylene (B1212753) chloride (or other suitable organic solvent like benzene (B151609) or diethyl ether)
-
Anhydrous sodium sulfate
-
High-pressure autoclave reactor
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloro-5-(trifluoromethyl)pyridine and aqueous ammonia (28-30%). A molar excess of ammonia is typically used, with a ratio of 3 to 10 moles of ammonia per mole of the starting halide being preferable.[2]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 100°C and 150°C.[2] The internal pressure will increase due to the heating of the aqueous ammonia. The reaction is typically run for 3 to 12 hours.[2]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-amino-5-(trifluoromethyl)pyridine can be further purified by distillation or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the SNAr synthesis of 2-amino-5-(trifluoromethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine | [2] |
| Reagent | Aqueous Ammonia (28-30%) | [2] |
| Molar Ratio (Ammonia:Halide) | 3:1 to 10:1 | [2] |
| Temperature | 100-150°C | [2] |
| Reaction Time | 3-12 hours | [2] |
| Pressure | Autogenous | [2] |
| Typical Yield | Moderate to good | [1] |
| Purity | >97% after purification | [6] |
Alternative Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative for the synthesis of aryl amines.[4] This palladium-catalyzed reaction can often be performed under milder conditions and with a broader substrate scope.
General Protocol Outline:
-
Reaction Setup: To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs2CO3).
-
Reagents: Add 2-chloro-5-(trifluoromethyl)pyridine and an ammonia surrogate (e.g., benzophenone (B1666685) imine) or an appropriate ammonia source to the flask.
-
Solvent: Add an anhydrous solvent such as toluene (B28343) or dioxane.
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. Reaction temperatures can range from room temperature to over 100°C.[7]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing the Workflow
SNAr Synthesis Workflow
Caption: Workflow for the SNAr synthesis of 2-amino-5-(trifluoromethyl)pyridine.
Logical Relationship of Synthetic Methods
Caption: Key synthetic routes to 2-amino-5-(trifluoromethyl)pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Amino-5-(trifluoromethyl)pyridine 97 74784-70-6 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, particularly in the design of kinase inhibitors. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine (B92270) ring significantly alters its electronic properties, enhancing metabolic stability, increasing binding affinity, and improving cell permeability of drug candidates.[1][2] This fluorinated heterocycle serves as a versatile building block for the synthesis of potent and selective inhibitors targeting various kinases implicated in oncogenic signaling pathways.
These application notes provide detailed protocols and data for the synthesis and evaluation of kinase inhibitors incorporating the this compound moiety, with a focus on the potent dual PI3K/mTOR inhibitor, Bimiralisib (PQR309).
Featured Kinase Inhibitor: Bimiralisib (PQR309)
Bimiralisib is a brain-penetrant, orally bioavailable pan-class I PI3K/mTOR inhibitor that features a 2-amino-4-(trifluoromethyl)pyridine (B24480) core.[1][3] It has demonstrated potent anti-proliferative activity in various cancer cell lines and is currently in clinical development.[3][4]
Quantitative Data
The inhibitory activity of Bimiralisib (PQR309) against class I PI3K isoforms and mTOR is summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| PI3Kα | 33 | [1] |
| PI3Kβ | 661 | [1] |
| PI3Kγ | 708 | [1] |
| PI3Kδ | 451 | [1] |
| mTOR | 89 | [1] |
| PI3Kα (H1047R mutant) | 36 | [1] |
| PI3Kα (E542K mutant) | 63 | [1] |
| PI3Kα (E545K mutant) | 136 | [1] |
Signaling Pathway
Bimiralisib (PQR309) targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.[4]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib (PQR309).
Experimental Protocols
Synthesis of Bimiralisib (PQR309)
The synthesis of Bimiralisib (PQR309) involves a key Suzuki-Miyaura cross-coupling reaction between a 2-amino-4-(trifluoromethyl)pyridine derivative and a dimorpholino-s-triazine core.[3][4]
Caption: General synthetic workflow for Bimiralisib (PQR309).
Protocol: Synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib)
Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (B1296127)
-
To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone (B3395972) or THF at 0-5 °C, add a solution of morpholine (2.0 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.
Step 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridin-5-ylboronic acid pinacol ester
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 2-amino-5-bromo-4-(trifluoromethyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (B1210297) (KOAc) (3.0 eq).
-
Add a degassed anhydrous solvent such as 1,4-dioxane (B91453) or DMSO.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired boronic ester.
Step 3: Suzuki-Miyaura Coupling to form Bimiralisib
-
In a reaction vessel, combine 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridin-5-ylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq), and a base such as sodium carbonate (Na2CO3) or potassium phosphate (B84403) (K3PO4) (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-110 °C for 6-12 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
Step 4: Purification
-
Purify the crude Bimiralisib by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Bimiralisib as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol provides a general workflow for determining the IC50 of an inhibitor.
Caption: Experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
ATP
-
Kinase assay buffer
-
This compound-based inhibitor (e.g., Bimiralisib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Prepare the kinase/substrate solution in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
-
Reaction Termination and ADP Detection:
-
After incubating the kinase reaction for a predetermined time (e.g., 60 minutes) at room temperature, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the control wells (kinase reaction with vehicle but no inhibitor), which represents 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
The this compound moiety is a valuable component in the design of potent kinase inhibitors, as exemplified by the dual PI3K/mTOR inhibitor Bimiralisib (PQR309). The synthetic and assay protocols provided herein offer a framework for the development and evaluation of novel kinase inhibitors based on this privileged scaffold. The unique properties conferred by the trifluoromethyl group make this an attractive area for further exploration in the pursuit of next-generation targeted therapies.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Lithiation of 2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles, enabling the synthesis of highly substituted molecules that are often inaccessible through classical electrophilic aromatic substitution.
For 2-(trifluoromethyl)pyridine, both the pyridine (B92270) nitrogen and the trifluoromethyl group can act as directing elements. The lone pair on the pyridine nitrogen can coordinate to the lithium cation of the base, directing deprotonation to the C-6 position. Conversely, the trifluoromethyl group, a moderate electron-withdrawing group, can direct lithiation to the C-3 position. This dual influence allows for the regioselective lithiation at either the C-3 or C-6 position by careful selection of the lithiating agent and reaction conditions. This application note provides detailed protocols for the selective lithiation of this compound at both the C-3 and C-6 positions and the subsequent reaction with various electrophiles.
Reaction Scheme
The regioselectivity of the lithiation of this compound is highly dependent on the choice of the lithium base.
-
C-3 Lithiation: Using a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) favors deprotonation at the position ortho to the trifluoromethyl group.
-
C-6 Lithiation: Employing a "superbase" system, such as n-butyllithium with lithium 2-dimethylaminoethoxide (LiDMAE), directs the lithiation to the position adjacent to the pyridine nitrogen.
Experimental Workflow
Caption: General experimental workflow for the lithiation and subsequent functionalization of this compound.
Experimental Protocols
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere (Nitrogen or Argon) by trained personnel.
-
Anhydrous solvents and reagents are critical for the success of these reactions.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, and gloves) must be worn at all times.
-
Low-temperature baths should be handled with cryogenic gloves.
Protocol 1: C-3 Lithiation using Lithium Diisopropylamide (LDA)
This protocol describes the generation of 3-lithio-2-(trifluoromethyl)pyridine and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)
-
Electrophile of choice
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
LDA Preparation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous THF (0.4 M relative to diisopropylamine). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents) via syringe. d. Add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. e. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Lithiation: a. To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. b. Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: a. Add the desired electrophile (1.1-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. b. Stir the reaction at -78 °C for an additional 1-2 hours. c. Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: C-6 Lithiation using n-BuLi/LiDMAE
This protocol describes the generation of 6-lithio-2-(trifluoromethyl)pyridine.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
2-(Dimethylamino)ethanol (distilled from CaH₂)
-
Anhydrous hexanes or toluene (B28343)
-
Electrophile of choice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LiDMAE Superbase Preparation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous hexanes or toluene (to make a final concentration of ~0.5 M). b. Add 2-(dimethylamino)ethanol (1.1 equivalents) via syringe. c. Cool the solution to 0 °C. d. Slowly add n-butyllithium (1.1 equivalents) dropwise. A white precipitate of LiDMAE will form. e. Stir the suspension at 0 °C for 30 minutes.
-
Lithiation: a. Add this compound (1.0 equivalent) to the LiDMAE suspension at 0 °C. b. Add a second portion of n-butyllithium (1.1 equivalents) dropwise at 0 °C. c. Stir the reaction mixture at 0 °C for 2-3 hours.
-
Electrophilic Quench: a. Cool the reaction mixture to -78 °C. b. Add the desired electrophile (1.1-1.5 equivalents) dropwise. c. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Purification: a. Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
Table 1: Yields of 3-Substituted 2-(Trifluoromethyl)pyridines via C-3 Lithiation
| Electrophile (E+) | Product (E) | Yield (%) |
| I₂ | I | ~70-85 |
| (CH₃)₃SiCl | Si(CH₃)₃ | ~80-90 |
| DMF | CHO | ~60-75 |
| CO₂ (dry ice) | COOH | ~70-85 |
| CH₃OD | D | >95 |
| PhCHO | CH(OH)Ph | ~65-80 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Table 2: Yields of 6-Substituted 2-(Trifluoromethyl)pyridines via C-6 Lithiation
| Electrophile (E+) | Product (E) | Yield (%) |
| (CH₃)₃SiCl | Si(CH₃)₃ | ~75-85 |
| (CH₃)₂S₂ | SCH₃ | ~60-70 |
| I₂ | I | ~65-75 |
| PhCHO | CH(OH)Ph | ~55-70 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Table 3: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| This compound | 8.65 (d, 1H), 7.85 (t, 1H), 7.70 (d, 1H), 7.45 (dd, 1H) | 150.2, 147.1 (q, J=34 Hz), 137.2, 126.8, 122.0 (q, J=274 Hz), 120.1 | -68.5 |
| 3-Iodo-2-(trifluoromethyl)pyridine | 8.60 (d, 1H), 8.20 (d, 1H), 7.20 (dd, 1H) | 151.0, 148.5 (q, J=35 Hz), 147.0, 122.5, 121.8 (q, J=275 Hz), 95.8 | -64.2 |
| 6-Trimethylsilyl-2-(trifluoromethyl)pyridine | 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 0.35 (s, 9H) | 160.5, 150.0 (q, J=34 Hz), 137.5, 125.0, 122.5 (q, J=274 Hz), 118.0, -1.5 | -68.0 |
Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). q = quartet.
Logical Relationships Diagram
Caption: Regioselective lithiation pathways of this compound.
Application Notes and Protocols: The Role of 2-(Trifluoromethyl)pyridine Moiety in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of trifluoromethylated pyridine (B92270) moieties in visible-light photoredox catalysis, a powerful tool in modern organic synthesis. The focus is on the trifluoromethylation of pyridines and other heterocycles, a critical transformation in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols and quantitative data are provided to facilitate the adoption of these methods in the laboratory.
Introduction: The Significance of Trifluoromethylated Pyridines
The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly heteroaromatics like pyridine, can dramatically alter their physicochemical and biological properties.[1] The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[1] Photoredox catalysis has emerged as a mild and efficient method for the direct C-H trifluoromethylation of arenes and heteroarenes, avoiding the need for harsh reagents and pre-functionalized substrates.[1]
While 2-(Trifluoromethyl)pyridine itself is not commonly employed as a standalone ligand in photoredox catalysis, the incorporation of a trifluoromethyl group onto the pyridine or phenylpyridine ligands of metal photocatalysts, particularly iridium(III) complexes, has been shown to be highly advantageous. These electron-withdrawing groups can tune the photophysical and electrochemical properties of the catalyst, leading to enhanced reactivity and efficiency.
Role of the Trifluoromethyl Group in Pyridine-Type Photocatalyst Ligands
The trifluoromethyl group plays a crucial role in modulating the properties of photoredox catalysts. When incorporated into the phenylpyridine ligands of iridium(III) complexes, such as in the widely used [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, the CF₃ group:
-
Enhances Oxidizing Power: The electron-withdrawing nature of the CF₃ group makes the iridium center more electron-deficient. This increases the oxidative potential of the excited state of the catalyst, allowing it to activate a broader range of substrates through oxidative quenching.
-
Increases Photostability: Trifluoromethylated ligands can enhance the photostability of the catalyst, leading to higher turnover numbers and more robust catalytic performance.
-
Modulates Redox Potentials: The presence of CF₃ groups allows for fine-tuning of the ground and excited state redox potentials of the catalyst, enabling greater control over the desired single-electron transfer processes.
Applications in Photoredox-Catalyzed Trifluoromethylation of Pyridines and Heterocycles
Visible-light photoredox catalysis provides a powerful platform for the direct trifluoromethylation of a wide range of pyridine and other heterocyclic substrates. These reactions typically proceed via the generation of a trifluoromethyl radical from a suitable precursor.
Common Trifluoromethylating Agents
A variety of reagents have been successfully employed as trifluoromethyl radical precursors in photoredox catalysis:
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A readily available and effective source of the CF₃ radical.[1]
-
Trifluoroiodomethane (CF₃I): Another common and efficient trifluoromethyl radical precursor.
-
Langlois' Reagent (Sodium Triflinate, CF₃SO₂Na): A bench-stable solid that can generate CF₃ radicals under photoredox conditions.
-
Trifluoroacetic Anhydride (TFAA): A cost-effective reagent that can be used in combination with a pyridine N-oxide to generate CF₃ radicals.
Quantitative Data Summary
The following tables summarize the yields of photoredox-catalyzed trifluoromethylation of various pyridine and heterocycle substrates under different reaction conditions.
Table 1: Trifluoromethylation of Pyridines with CF₃SO₂Cl
| Entry | Substrate | Photocatalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Pyridine | Ru(phen)₃Cl₂ (1) | K₂HPO₄ | MeCN | 70 | [1] |
| 2 | 2-Chloropyridine | Ru(phen)₃Cl₂ (1) | K₂HPO₄ | MeCN | 85 | [1] |
| 3 | 2,6-Dichloropyrazine | Ru(phen)₃Cl₂ (1) | K₂HPO₄ | MeCN | 94 | [1] |
| 4 | 4-Phenylpyridine | Ru(phen)₃Cl₂ (1) | K₂HPO₄ | MeCN | 78 | [1] |
| 5 | Nicotinamide | Ru(phen)₃Cl₂ (1) | K₂HPO₄ | MeCN | 72 | [1] |
Table 2: Trifluoromethylation of Pyridones with Langlois' Reagent (Photocatalyst-Free)
| Entry | Substrate | Light Source | Solvent | Yield (%) | Reference |
| 1 | 2-Pyridone | 390 nm LEDs | DMSO | 76 | |
| 2 | 1-Methyl-2-pyridone | 390 nm LEDs | DMSO | 93 | |
| 3 | 4-Pyridone | 390 nm LEDs | DMSO | 51 (mono) | |
| 4 | 4-Pyridone | 390 nm LEDs | DMSO | 23 (di) |
Reaction Mechanisms and Pathways
The photoredox-catalyzed trifluoromethylation of pyridines and heterocycles generally proceeds through a radical mechanism. The specific catalytic cycle can vary depending on the photocatalyst and the trifluoromethylating agent used.
Oxidative Quenching Cycle with CF₃SO₂Cl
A common mechanistic pathway involves the oxidative quenching of the photocatalyst.
Caption: Oxidative quenching cycle for trifluoromethylation.
In this cycle, the photocatalyst is excited by visible light. The excited state photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethylating agent (e.g., CF₃SO₂Cl) to generate a trifluoromethyl radical and the oxidized photocatalyst. The trifluoromethyl radical adds to the pyridine substrate, and the resulting radical intermediate is oxidized by the photocatalyst to regenerate the ground-state catalyst and form the trifluoromethylated product after deprotonation.
Experimental Protocols
General Protocol for Photoredox-Catalyzed Trifluoromethylation of Heterocycles
The following is a general procedure adapted from the literature for the trifluoromethylation of arenes and heteroarenes using CF₃SO₂Cl and a ruthenium-based photocatalyst.[1]
Materials:
-
Heterocyclic substrate (e.g., 4-phenylpyridine)
-
Ru(phen)₃Cl₂ (Tris(1,10-phenanthroline)ruthenium(II) chloride)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Visible light source (e.g., 26W compact fluorescent lamp or blue LEDs)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the heterocyclic substrate (0.5 mmol, 1.0 equiv), Ru(phen)₃Cl₂ (0.005 mmol, 0.01 equiv), and K₂HPO₄ (1.5 mmol, 3.0 equiv).
-
Seal the tube with a rubber septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile (4.0 mL) via syringe.
-
Add trifluoromethanesulfonyl chloride (1.0 mmol, 2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated heterocycle.
Protocol for the Synthesis of [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ Photocatalyst
This protocol describes the synthesis of a highly efficient iridium-based photocatalyst bearing trifluoromethylated phenylpyridine ligands.
Caption: Synthetic workflow for an advanced iridium photocatalyst.
A detailed, step-by-step procedure for this synthesis can be found in the supporting information of relevant literature. The general workflow involves a Suzuki-Miyaura coupling to prepare the trifluoromethylated phenylpyridine ligand, followed by the formation of a chloro-bridged iridium dimer. Subsequent addition of the ancillary ligand (e.g., dtbbpy) and a salt metathesis with ammonium (B1175870) hexafluorophosphate (B91526) yields the final photocatalyst.
Conclusion
The use of trifluoromethylated pyridine moieties, particularly as components of advanced iridium-based photocatalysts, is a key strategy for enhancing the efficiency and scope of photoredox-catalyzed trifluoromethylation reactions. These application notes provide a foundation for researchers to explore and utilize this powerful methodology for the synthesis of valuable trifluoromethylated heterocycles. The provided protocols and data serve as a practical guide for the implementation of these reactions in a laboratory setting. Further exploration of novel trifluoromethylated ligands and optimization of reaction conditions will continue to expand the horizons of this important field.
References
Application Notes and Protocols for the Development of Novel Herbicides Utilizing a 2-(Trifluoromethyl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel herbicides based on the versatile 2-(trifluoromethyl)pyridine scaffold. This chemical moiety is a key component in a number of commercially successful herbicides and continues to be a promising scaffold for the discovery of new herbicidal agents with diverse modes of action.[1][2]
Introduction to this compound in Herbicide Discovery
The this compound scaffold is a privileged structure in agrochemical research due to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine (B92270) ring.[1] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the biological activity and metabolic stability of molecules.[1] Herbicides incorporating this scaffold have been shown to target several key enzymes in plant metabolic pathways, leading to potent herbicidal effects.
Key Molecular Targets and Modes of Action
Novel herbicides derived from the this compound scaffold have been developed to target several critical plant enzymes and cellular processes. The primary modes of action identified include:
-
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.[3]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: ACCase is a crucial enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[4][5] Inhibition of ACCase disrupts membrane integrity and leads to plant death, particularly in grasses.[4][6]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[7][8] Inhibition of ALS starves the plant of these essential amino acids, leading to a cessation of growth and eventual death.[8]
-
Microtubule Assembly Inhibition: Microtubules are essential for cell division and cell wall formation in plants.[9][10][11] Herbicides targeting microtubule assembly disrupt these processes, leading to abnormal growth and development.[9][12]
Data Presentation: Herbicidal Activity of Novel this compound Derivatives
The following tables summarize the quantitative herbicidal activity of selected novel compounds incorporating the this compound scaffold.
Table 1: Protoporphyrinogen Oxidase (PPO) Inhibitors
| Compound ID | Target Weed(s) | Assay Type | IC50 / ED50 | Reference Compound | Reference Compound Value | Source(s) |
| 7a (α-Trifluoroanisole derivative) | Abutilon theophrasti (Velvetleaf) | Whole-plant | ED50 = 13.32 g a.i./hm² | Fomesafen | ED50 = 36.39 g a.i./hm² | [13] |
| Amaranthus retroflexus (Redroot pigweed) | Whole-plant | ED50 = 5.48 g a.i./hm² | Fomesafen | ED50 = 10.09 g a.i./hm² | [13] | |
| Nicotiana tabacum PPO enzyme | In vitro | IC50 = 9.4 nM | Fomesafen | IC50 = 110.5 nM | [13] | |
| 8d (3-(Pyridin-2-yl)phenylamino derivative) | Broadleaf and monocotyledon weeds | Whole-plant | Excellent activity at 37.5-150 g ai/ha | Acifluorfen | - | [14] |
| J6.3 (Diphenyl ether derivative) | Maize PPO enzyme | In vitro | IC50 = 4.7 nM | Oxyfluorfen | IC50 = 117.9 nM | |
| Flumioxazin | IC50 = 157.1 nM |
Table 2: Acetyl-CoA Carboxylase (ACCase) Inhibitors
| Compound ID | Target Weed(s) | Assay Type | IC50 / ED50 | Reference Compound | Reference Compound Value | Source(s) |
| Fluazifop-butyl (Commercial Herbicide) | Grass Weeds | In vitro/Whole-plant | ACCase Inhibitor | - | - | [1] |
| Haloxyfop-methyl (Commercial Herbicide) | Grass Weeds | In vitro/Whole-plant | ACCase Inhibitor | - | - |
Table 3: Acetolactate Synthase (ALS) Inhibitors
| Compound ID | Target Weed(s) | Assay Type | IC50 / ED50 | Reference Compound | Reference Compound Value | Source(s) |
| Pyroxsulam (Commercial Herbicide) | Cereal Weeds | In vitro/Whole-plant | ALS Inhibitor | - | - | |
| Flazasulfuron (Commercial Herbicide) | Turf, Sugarcane, Perennial Crops | In vitro/Whole-plant | ALS Inhibitor | - | - | [1] |
Table 4: Microtubule Assembly Inhibitors
| Compound ID | Target Weed(s) | Assay Type | IC50 / ED50 | Reference Compound | Reference Compound Value | Source(s) |
| Dithiopyr (Commercial Herbicide) | Annual Grasses | Whole-plant | Microtubule Assembly Inhibitor | - | - | |
| Thiazopyr (Commercial Herbicide) | Annual Grasses | Whole-plant | Microtubule Assembly Inhibitor | - | - |
Experimental Protocols
Synthesis of Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
A common and crucial starting material for the synthesis of many herbicides in this class is 2-chloro-5-(trifluoromethyl)pyridine. Several synthetic routes have been reported.
Protocol 4.1.1: Chlorination of 3-(Trifluoromethyl)pyridine
This method involves the direct chlorination of 3-(trifluoromethyl)pyridine.
-
Reaction: 3-(Trifluoromethyl)pyridine is reacted with chlorine gas in the vapor phase at elevated temperatures (e.g., 300-450°C).[10]
-
Catalyst: The reaction can be carried out in the presence of a diluent and may be facilitated by UV radiation at lower temperatures.[10]
-
Work-up and Purification: The reaction mixture is cooled, and the desired product is separated from by-products and unreacted starting material by distillation or chromatography.
Protocol 4.1.2: Multi-step Synthesis from 3-Picoline
This approach involves the conversion of 3-picoline to the target molecule through a series of reactions.
-
N-Oxidation: 3-Picoline is oxidized to 3-picoline-N-oxide.
-
Chlorination: The N-oxide is then chlorinated using an agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.
-
Side-Chain Chlorination: The methyl group is chlorinated to a trichloromethyl group.
-
Fluorination: The trichloromethyl group is fluorinated to the trifluoromethyl group using a fluorinating agent such as HF or KF.
In Vitro Enzyme Inhibition Assays
Protocol 4.2.1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay determines the inhibitory effect of a compound on PPO activity.
-
Enzyme Extraction:
-
Homogenize fresh, young plant tissue (e.g., spinach or tobacco leaves) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing EDTA, DTT, and PVPP).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant containing the crude PPO enzyme is used for the assay.
-
-
Assay Procedure:
-
The reaction mixture contains assay buffer, the enzyme extract, and various concentrations of the test compound (dissolved in a suitable solvent like DMSO).
-
The reaction is initiated by adding the substrate, protoporphyrinogen IX.
-
The activity of PPO is determined by monitoring the formation of protoporphyrin IX, which can be measured spectrophotometrically or fluorometrically.
-
-
Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.
Protocol 4.2.2: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay measures the inhibition of ACCase activity.
-
Enzyme Extraction:
-
Extract ACCase from the leaves of susceptible grass species (e.g., barnyard grass).
-
Homogenize the tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract.
-
-
Assay Procedure (Radiometric):
-
The assay mixture contains buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
-
The reaction is initiated by the addition of the enzyme extract and the test inhibitor.
-
The reaction is stopped by the addition of acid, and the radioactivity incorporated into the acid-stable product (malonyl-CoA) is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4.2.3: Acetolactate Synthase (ALS) Inhibition Assay
This colorimetric assay quantifies the inhibition of ALS.
-
Enzyme Extraction:
-
Extract ALS from young, actively growing plant tissue.
-
Homogenize the tissue in an ice-cold buffer and centrifuge to obtain the crude enzyme extract.
-
-
Assay Procedure:
-
The reaction mixture includes buffer, sodium pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and the test inhibitor.
-
The reaction is started by adding the enzyme extract and incubated.
-
The reaction is stopped with sulfuric acid, which also converts the product, acetolactate, to acetoin.
-
Creatine and α-naphthol are added to form a colored complex with acetoin, which is measured spectrophotometrically at 525 nm.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vitro Microtubule Assembly Assay
This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified plant tubulin is required for this assay. It can be isolated from plant cell suspension cultures or seedlings.
-
Assay Procedure:
-
Tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering or turbidity at 340 nm in a spectrophotometer.
-
The assay is performed in the presence of various concentrations of the test compound.
-
-
Data Analysis: Inhibition of microtubule assembly is determined by the reduction in the rate and extent of tubulin polymerization compared to a control without the inhibitor.
Whole-Plant Herbicidal Activity Assay
This protocol evaluates the herbicidal efficacy of a compound on various weed species.
-
Plant Growth: Grow various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli) in pots under controlled greenhouse conditions.
-
Herbicide Application: Apply the test compounds at different concentrations as a post-emergence foliar spray. Include a known commercial herbicide as a positive control and a formulation blank as a negative control.
-
Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specified time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).
-
Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) or ED50 (the dose required to cause a 50% effect) values from the dose-response curves.
Visualizations
Caption: PPO Inhibition Pathway.
Caption: ACCase Inhibition Pathway.
Caption: ALS Inhibition Pathway.
Caption: Microtubule Assembly Inhibition Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. In vitro assembly of microtubules from tubulins of several higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 2-(Trtrifluoromethyl)pyridine into Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, into peptide structures is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. When combined with a pyridine (B92270) ring, a common scaffold in pharmaceuticals, the resulting 2-(trifluoromethyl)pyridine motif offers unique electronic and steric properties that can be exploited in drug design. This document provides detailed application notes and protocols for the synthesis and biological evaluation of peptide derivatives incorporating the this compound moiety.
Synthesis of 2-(Trtrifluoromethyl)pyridine-Containing Peptides
The synthesis of peptides containing a this compound group can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This requires the initial synthesis of a suitable Fmoc-protected amino acid building block incorporating the this compound moiety. A plausible synthetic route for such a building block, Fmoc-L-2-(trifluoromethyl)pyridyl-alanine, is outlined below, followed by a general protocol for its incorporation into a peptide chain.
Proposed Synthesis of Fmoc-L-3-(2'-(trifluoromethyl)pyridin-3'-yl)-2-aminopropanoic acid
Protocol 1: Synthesis of Fmoc-L-3-(2'-(trifluoromethyl)pyridin-3'-yl)-2-aminopropanoic acid
Materials:
-
2-(Trifluoromethyl)-3-bromopyridine
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Heck-type Coupling: In a flame-dried flask under an inert atmosphere, dissolve 2-(trifluoromethyl)-3-bromopyridine (1.0 eq), N-(diphenylmethylene)glycine tert-butyl ester (1.1 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.1 eq) in anhydrous toluene.
-
Add NaOtBu (1.5 eq) and heat the mixture at 80-100 °C overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected amino acid ester.
-
Deprotection of the Schiff Base and tert-Butyl Ester: Dissolve the purified product in a solution of 1 M HCl in diethyl ether and stir at room temperature for 4-6 hours.
-
The amino acid hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether.
-
Fmoc Protection: Suspend the amino acid hydrochloride salt in a mixture of THF and water.
-
Add sodium bicarbonate to neutralize the acid and then add Fmoc-OSu (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the final product, Fmoc-L-3-(2'-(trifluoromethyl)pyridin-3'-yl)-2-aminopropanoic acid, by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the manual solid-phase synthesis of a peptide incorporating the custom this compound-containing amino acid using Fmoc chemistry.[1]
Protocol 2: Manual Fmoc-SPPS of a 2-(Trtrifluoromethyl)pyridine-Containing Peptide
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including the custom this compound amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids like the this compound derivative, extended coupling times or double coupling may be necessary.
-
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling. After complete coupling, wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Biological Applications and Data
Peptides incorporating the this compound moiety have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The trifluoromethyl group can enhance the peptide's ability to penetrate cell membranes and resist enzymatic degradation, while the pyridine ring can participate in key binding interactions with biological targets.
Antimicrobial Activity
The introduction of a this compound group can confer significant antimicrobial activity to peptides. The data below summarizes the Minimum Inhibitory Concentrations (MIC) of various pyridine-containing peptides against different microbial strains. While not all compounds contain a trifluoromethyl group, this data provides a useful reference for the potential antimicrobial efficacy of this class of molecules.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine-Containing Compounds Against Various Microorganisms
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| Compound 36 | 18-31 µM | 18-31 µM | 18-31 µM | 18-31 µM | 18-31 µM | [2] |
| Compound 37 | 18-31 µM | 18-31 µM | 18-31 µM | 18-31 µM | 18-31 µM | [2] |
| Compound 29 | 0.5-64 | - | 0.5-64 | 0.5-64 | 0.25-2 | [2] |
| SQQ30 | 1.5-7 µM | - | 1.5-7 µM | 1.5-7 µM | 40 µM | [3] |
| Compound 2 (Imidazo[4,5-b]pyridine) | - | 0.315 mg/mL | - | - | - | [4] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
Peptide derivatives containing trifluoromethyl groups have also been investigated for their anticancer properties. The trifluoromethyl group can enhance the peptide's interaction with specific cellular targets involved in cancer progression. Below is a summary of the half-maximal inhibitory concentration (IC50) values for various trifluoromethyl-containing compounds against different cancer cell lines.
Table 2: IC50 Values of Trifluoromethyl-Containing Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| TTI-4 (4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.63 | [5] |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | [6] |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate) | 10-50 | [6] |
| Compound 2 (Oleoyl Hybrid) | HepG2 (Liver) | 10-50 | [6] |
| Compound 6 (p38α MAPK inhibitor) | Caco-2 (Colon) | 43.16 µg/mL (24h) | [7] |
| Compound 8a (p38α MAPK inhibitor) | Caco-2 (Colon) | - | [7] |
| Compound 8b (p38α MAPK inhibitor) | Caco-2 (Colon) | - | [7] |
Note: This table includes a variety of trifluoromethyl-containing compounds to illustrate the potential of this moiety in anticancer drug design. IC50 values are highly dependent on the specific compound, cell line, and assay conditions.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test organism into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the organism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8]
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[9]
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the test peptide in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.
Visualization of Concepts and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound-containing peptide derivatives.
Signaling Pathways
The biological activity of these peptide derivatives can often be attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.
PqsR Quorum Sensing Pathway in Pseudomonas aeruginosa
The PqsR pathway is a key quorum sensing system in Pseudomonas aeruginosa that regulates virulence factor production and is a target for antimicrobial development.
WRN Helicase in DNA Repair
Werner syndrome helicase (WRN) is a key enzyme involved in DNA repair and maintaining genomic stability. It is a potential target in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are fractional distillation, recrystallization (if the compound is a solid or can be derivatized into a solid), and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities depend on the synthetic route but can include starting materials, reagents, and byproducts. For instance, if synthesized via a chlorine/fluorine exchange from a trichloromethylpyridine precursor, impurities might include partially fluorinated intermediates such as 2-(chlorodifluoromethyl)pyridine and 2-(dichlorofluoromethyl)pyridine.[1] Other potential impurities could be positional isomers or over-chlorinated pyridine (B92270) analogs.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4][5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation. It may also cause respiratory irritation.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.[6]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from an impurity with a close boiling point.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Increase the reflux ratio. This means collecting the distillate at a slower rate, allowing for more vaporization-condensation cycles, which enhances separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.[8] Wrapping the column with glass wool or aluminum foil can help.[8]
-
Problem: The distillation is very slow, or no distillate is being collected.
-
Solution:
-
Increase the heating mantle temperature gradually. The pot temperature needs to be significantly higher than the boiling point of the liquid to allow the vapors to travel up the column.[8]
-
Check for any leaks in the distillation apparatus. Ensure all joints are properly sealed.
-
If distilling under vacuum, ensure the vacuum pump is pulling a sufficient and stable vacuum.
-
Problem: The product is contaminated with a high-boiling impurity.
-
Solution:
-
Ensure that the distillation is stopped before all the material in the distilling flask is vaporized. Distilling to dryness can carry over high-boiling impurities.
-
Consider a pre-purification step, such as a simple filtration or a wash with a suitable solvent to remove non-volatile impurities.
-
Recrystallization
Problem: this compound oils out instead of forming crystals.
-
Solution:
-
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point. Try using a different solvent or a solvent mixture. For a two-solvent recrystallization, dissolve the compound in a good solvent at its boiling point and then add a poor solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[9]
-
Ensure the cooling process is slow. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Problem: No crystals form upon cooling.
-
Solution:
-
The solution may not be saturated. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
-
Problem: The yield of recovered crystals is very low.
-
Solution:
-
Too much solvent may have been used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
The compound may have significant solubility in the cold solvent. Cool the solution in an ice-salt bath to further decrease the solubility.
-
When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Flash Column Chromatography
Problem: Poor separation of spots on the TLC plate, making it difficult to choose a solvent system.
-
Solution:
-
Experiment with different solvent systems of varying polarities. Common solvent systems include mixtures of hexanes and ethyl acetate.[10]
-
For nitrogen-containing compounds like pyridines, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and separation.[11]
-
Problem: The compound is running too fast (high Rf) or not moving from the baseline (low Rf).
-
Solution:
-
If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexanes).
-
If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
Problem: The collected fractions are still impure.
-
Solution:
-
Use a finer mesh silica (B1680970) gel for better resolution.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest separately.[11]
-
Ensure the column is packed properly to avoid channeling. The silica bed should be level and free of air bubbles.
-
Quantitative Data Summary
| Purification Technique | Purity Achieved | Yield | Reference |
| Fractional Distillation | >99.9% | 85% | [3] |
| Fractional Distillation | 96% | 75% | [2] |
Note: The data presented is for illustrative purposes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Fractional Distillation of Crude this compound
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should remain constant at the boiling point of the lower-boiling component. The boiling point of this compound is approximately 139-141 °C.[7]
-
Fraction Collection: Collect the distillate in fractions. The first fraction will be enriched in lower-boiling impurities. As the temperature at the distillation head rises and stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Flash Column Chromatography of Crude this compound
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Experimental Workflows
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Purification [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Regioselective Functionalization of 2-(Trifluoromethyl)pyridine
Welcome to the technical support center for the regioselective functionalization of 2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring, which are significantly influenced by the nitrogen atom and the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position. These factors lead to:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen and the -CF₃ group both deactivate the ring, making traditional EAS reactions like nitration or Friedel-Crafts alkylation difficult and often requiring harsh conditions.
-
Altered Nucleophilic Susceptibility: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions.
-
Complex Regioselectivity: The interplay between the directing effect of the ring nitrogen (meta-directing for electrophiles, ortho/para for nucleophiles) and the -CF₃ group can lead to mixtures of regioisomers in many reactions.
-
Difficulty in C-H Activation: Achieving selective C-H activation at a specific position can be challenging and often requires carefully chosen directing groups or catalytic systems to overcome the inherent reactivity patterns of the ring.
Q2: How does the trifluoromethyl group at the C2 position influence the reactivity of the pyridine ring?
A2: The -CF₃ group is a potent electron-withdrawing group and exerts a strong influence on the regioselectivity of functionalization reactions:
-
Increased Electrophilicity: It enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.
-
Directing Effects: For nucleophilic aromatic substitution (SNAr), the -CF₃ group, along with the ring nitrogen, strongly activates the C4 and C6 positions. For metalation reactions, it can influence the acidity of adjacent C-H bonds.
-
Steric Hindrance: The -CF₃ group can sterically hinder reactions at the adjacent C3 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H activation/arylation reaction on this compound is yielding a mixture of isomers, primarily at the C4 and C6 positions. How can I improve selectivity?
Answer: Achieving high regioselectivity in C-H functionalization of this compound is a common challenge. The C4 and C6 positions are electronically favored for many transformations. Here are some troubleshooting steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligand is critical. For direct arylation, palladium-based catalysts are common. The steric and electronic properties of the phosphine (B1218219) ligand can significantly influence which C-H bond is activated. It is advisable to screen a panel of ligands with varying steric bulk and electron-donating ability.
-
Directing Groups: Employing a directing group is a powerful strategy to enforce regioselectivity. For instance, a removable directing group installed on the nitrogen atom or a substituent at a specific position can guide the catalyst to a desired C-H bond.
-
Reaction Conditions Optimization: Temperature, solvent, and additives can all impact regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable product. Screening different solvents can alter the coordination environment of the catalyst and influence the reaction outcome.
-
N-Oxide Strategy: Conversion of the pyridine to the corresponding N-oxide can alter the electronic distribution in the ring and facilitate selective C2-arylation (in this case, the position adjacent to the nitrogen, which is already substituted). However, this strategy can also be adapted to influence reactivity at other positions.
| Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Typical Yield | Regioselectivity |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 70-94% | Varies with substrate |
| [RhCl(CO)₂]₂ | None | - | Aryl Bromide (neat) | 150 | 60-80% | Primarily C6 |
| Pd(OAc)₂ | PCy₃·HBF₄ | PivOH | DMA | 100 | 65-85% | Substrate dependent |
Data is generalized from studies on substituted pyridines and may require optimization for this compound.
Issue 2: Difficulty with Functionalization at the C3 and C5 Positions (meta-positions)
Question: I am struggling to introduce a substituent at the C3 or C5 position of this compound. Electrophilic substitution is not working, and other methods are giving poor yields. What can I do?
Answer: The C3 and C5 positions are notoriously difficult to functionalize directly due to the electronic deactivation of the ring. Here are some advanced strategies:
-
Dearomatization-Rearomatization Strategy: This involves temporarily converting the pyridine into a more reactive, non-aromatic intermediate. For example, reaction with specific reagents can form a dienamine, which then undergoes regioselective functionalization at the C3 or C5 position with an electrophile. Subsequent acid-mediated rearomatization yields the desired meta-substituted pyridine.[1]
-
Directed ortho-Metalation (DoM) of a Pre-functionalized Ring: If a suitable directing group is present at the C4 position, it can direct lithiation to the C3 and C5 positions. This requires a multi-step synthesis but offers excellent regiocontrol.
-
Radical Functionalization: Under specific conditions, radical reactions can be guided to the meta-positions. This may involve the use of N-amidopyridinium salts or other precursors that generate pyridine-based radicals with altered selectivity.
This protocol is adapted for this compound from a general method for C3-selective functionalization.[2][3][4]
-
Hydroboration: In an inert atmosphere glovebox, dissolve this compound (1.0 equiv) and a suitable borane (B79455) catalyst in an anhydrous solvent like THF. Add a hydrosilane (e.g., PhSiH₃) dropwise at room temperature and stir for 1-2 hours to form the dihydropyridine (B1217469) intermediate.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C. Add an electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide) in one portion.
-
Oxidative Aromatization: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a suitable oxidizing agent (e.g., DDQ or manganese dioxide) to rearomatize the ring.
-
Work-up and Purification: After completion, quench the reaction with saturated aqueous NaHCO₃, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: Uncontrolled Lithiation and Nucleophilic Addition
Question: When I try to deprotonate this compound with an organolithium reagent to functionalize the C6 position, I get a significant amount of nucleophilic addition of the base to the ring. How can I prevent this?
Answer: Nucleophilic addition of organolithium reagents is a common side reaction with electron-deficient pyridines. To favor deprotonation (lithiation) over addition, consider the following:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are strong enough to deprotonate the ring but are too bulky to readily add as nucleophiles.
-
Temperature Control: Perform the reaction at very low temperatures (typically -78 °C). This slows down the rate of nucleophilic addition more than the rate of deprotonation.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Tetrahydrofuran (THF) is a common choice.
-
Trapping the Lithiated Intermediate: Add the electrophile to the reaction mixture at low temperature as soon as the deprotonation is complete to trap the desired lithiated species before it can undergo side reactions.
| Base | Temperature (°C) | Outcome |
| n-BuLi | -78 to 0 | Mixture of deprotonation and nucleophilic addition |
| s-BuLi | -78 | Increased deprotonation, still risk of addition |
| LDA | -78 | Predominantly deprotonation at the most acidic C-H |
| LiTMP | -78 | Highly selective deprotonation |
Visualizations
Experimental Workflow for Regioselective Functionalization
References
- 1. phys.org [phys.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates | CoLab [colab.ws]
- 4. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Trifluoromethyl)pyridine Yield in Multicomponent Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-(Trifluoromethyl)pyridine in your multicomponent reactions (MCRs).
Troubleshooting Guide
Low yields in multicomponent reactions involving this compound can be attributed to several factors, often stemming from the unique electronic properties of the trifluoromethyl group. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Formation | 1. Inactive Reactants or Catalyst: Reagents may have degraded due to improper storage or handling. Catalysts may be poisoned or not suitable for the specific transformation. 2. Suboptimal Reaction Conditions: The temperature may be too low to initiate the reaction, or the reaction time may be insufficient. 3. Unfavorable Solvent: The chosen solvent may not adequately dissolve all reactants or may interfere with the reaction mechanism. | 1. Verify Reagent and Catalyst Quality: Use freshly opened or purified reagents. Consider a catalyst screening to identify a more effective option (e.g., testing different palladium catalysts or Lewis acids). 2. Optimize Reaction Conditions: Incrementally increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. Microwave-assisted synthesis can also be explored to accelerate the reaction.[1] 3. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. |
| Significant Side Product Formation | 1. Competing Reaction Pathways: The high reactivity of intermediates in MCRs can lead to undesired side reactions. The strong electron-withdrawing nature of the trifluoromethyl group can influence regioselectivity. 2. Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh. | 1. Adjust Stoichiometry and Addition Order: Vary the molar ratios of the reactants. Consider the stepwise addition of components to favor the desired reaction pathway. 2. Milder Reaction Conditions: Attempt the reaction at a lower temperature. Use a milder catalyst or base/acid. 3. Identify Byproducts: Isolate and characterize major side products to understand the competing reaction pathways and devise a strategy to minimize them. A common byproduct can be the result of the addition of water to an alkyne starting material.[1] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The formed product may be inhibiting the catalyst or reacting with one of the starting materials. 3. Reversible Reaction Step: A key step in the reaction mechanism may be reversible and reaching an unfavorable equilibrium. | 1. Add Fresh Catalyst: In some cases, the addition of a second portion of the catalyst can restart the reaction. 2. Gradual Addition of Reactants: Adding one of the reactants slowly over time can help to maintain a low concentration of reactive intermediates and potentially avoid product inhibition. 3. Shift Equilibrium: If a reversible step is suspected, consider removing a byproduct (e.g., water) to drive the reaction forward. |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group on the pyridine (B92270) ring affect the reaction outcome?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This property can significantly impact the reactivity of the this compound reactant in several ways:
-
Increased Electrophilicity: The pyridine ring becomes more electron-deficient, which can enhance its reactivity towards nucleophiles in certain MCRs.
-
Altered Basicity: The electron-withdrawing nature of the CF₃ group reduces the basicity of the pyridine nitrogen. This can affect its role in the reaction mechanism, especially in base-catalyzed steps.
-
Influence on Regioselectivity: The position of the CF₃ group can direct the regiochemical outcome of the reaction by influencing the electron density at different positions on the pyridine ring.
Q2: What are the most common multicomponent reactions used to synthesize substituted 2-(Trifluoromethyl)pyridines?
Several MCRs can be employed, with two of the most notable being:
-
Kröhnke Pyridine Synthesis: This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate.[2][3]
-
Hantzsch Dihydropyridine (B1217469) Synthesis: This method typically involves the reaction of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor. The initial dihydropyridine product can then be oxidized to the corresponding pyridine.
Q3: What role does the catalyst play, and how do I choose the right one?
The catalyst is often crucial for achieving high yields in MCRs. Its role can be to:
-
Activate a reactant (e.g., a Lewis acid coordinating to a carbonyl group).
-
Facilitate a key bond-forming step (e.g., a palladium catalyst in a cross-coupling step).
-
Promote the cyclization and aromatization steps.
The choice of catalyst is highly dependent on the specific MCR. For reactions involving cross-coupling steps, palladium catalysts like Pd(PPh₃)₂Cl₂ are common.[1] For other MCRs, acid or base catalysis may be required. A screening of different catalysts is often the most effective way to identify the optimal choice for your specific reaction.
Q4: Can microwave irradiation improve the yield of my reaction?
Yes, microwave-assisted synthesis has been shown to be effective in improving the yields and reducing the reaction times of MCRs for the synthesis of trifluoromethyl-substituted pyridines.[1] The rapid and uniform heating provided by microwave irradiation can help to overcome activation energy barriers and minimize the formation of side products.
Experimental Protocols
General Protocol for a Microwave-Assisted One-Pot Synthesis of a 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine
This protocol is adapted from a known procedure for a multicomponent reaction.[1]
Materials:
-
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (6 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 equivalent), the terminal alkyne (1.2 equivalents), and Pd(PPh₃)₂Cl₂ (0.06 equivalents).
-
Add the anhydrous, degassed solvent to achieve the desired concentration.
-
Add tert-butylamine (2 equivalents) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress and product formation by TLC or LC-MS.
-
Purify the product by column chromatography on silica (B1680970) gel.
Table 1: Example of Yields for a One-Pot Multicomponent Synthesis of Pyrazolopyridines [1]
| Entry | Alkyne Substituent (R) | Yield (%) |
| 1 | Phenyl | 89 |
| 2 | 4-Methoxyphenyl | 92 |
| 3 | 4-Chlorophenyl | 51 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in multicomponent reactions.
Key Factors Influencing Yield
Caption: Key experimental parameters influencing the yield of the target product.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine (B144113) derivatives. The inherent electronic properties and coordinating ability of the pyridine (B92270) nitrogen make these substrates particularly challenging.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a 2-bromopyridine derivative failing or giving a very low yield?
Low or no yield is a common issue when working with 2-bromopyridine substrates. The primary causes often involve catalyst inhibition, the formation of side products, or suboptimal reaction conditions.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to poisoning and deactivation.[1][2] Additionally, issues like inefficient oxidative addition, instability of the boronic acid, or an inappropriate choice of reagents can significantly reduce yields.[2]
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?
This byproduct is the result of homocoupling, where two molecules of your boronic acid reagent couple together.[3] This side reaction is primarily promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[3][4] Using a Palladium(II) precatalyst, such as Pd(OAc)₂, can also lead to homocoupling as an initial step to generate the active Pd(0) catalyst, consuming your starting material in the process.[3]
To minimize homocoupling:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your solvents and reaction vessel.[3] Techniques like "freeze-pump-thaw" cycles or sparging with an inert gas (Argon or Nitrogen) are highly effective.[1][3]
-
Use a Pd(0) Catalyst: Employing a Pd(0) source, such as Pd₂(dba)₃, can bypass the initial reduction step that often leads to homocoupling.[3]
Q3: My starting boronic acid seems to be decomposing during the reaction, leading to a protodeboronated side product. How can I address this?
Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] This is often exacerbated by the presence of water, elevated temperatures, and the choice of base.[2][5]
To prevent protodeboronation:
-
Use More Stable Boron Reagents: Boronic esters, particularly pinacol (B44631) esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][6] Potassium trifluoroborate salts (R-BF₃K) are another excellent alternative, offering high stability.[2][7]
-
Anhydrous Conditions: While many Suzuki couplings tolerate some water, using anhydrous solvents can significantly reduce the rate of protodeboronation.[2]
Q4: The reaction starts but then stalls and does not proceed to completion. What is the likely cause?
A stalling reaction is a classic sign of catalyst deactivation, which for 2-bromopyridine substrates, is most often caused by the coordinating effect of the pyridine nitrogen.[2][8] The lone pair of electrons on the nitrogen atom can bind strongly to the palladium center, inhibiting its catalytic activity and preventing the catalytic cycle from turning over.[1][2]
To overcome catalyst poisoning:
-
Employ Bulky, Electron-Rich Ligands: Use modern phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos.[2][9] The steric bulk of these ligands creates a protective pocket around the palladium center, which hinders the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed efficiently.[2]
Q5: Which catalyst, ligand, and base should I choose for coupling with 2-bromopyridines?
The optimal conditions are highly substrate-dependent, but a good starting point for these challenging couplings involves a robust catalyst system.
-
Palladium Source: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃.[9] Buchwald precatalysts, which are pre-formed complexes of palladium and a bulky phosphine ligand, are also highly effective.[9]
-
Ligand: Standard ligands like PPh₃ are often ineffective.[1] Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are strongly recommended to accelerate the key steps of the catalytic cycle and prevent catalyst deactivation.[2][9]
-
Base: The base is critical for activating the boronic acid.[10] Strong inorganic bases are typically required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often very effective, particularly for less reactive substrates.[9][10]
Troubleshooting Guides and Data
Troubleshooting Workflow
If your reaction fails, a systematic approach is the best way to diagnose the issue. The following workflow provides a logical path for troubleshooting.
Caption: A logical workflow for diagnosing and solving common issues.
Summary of Reaction Parameters
The choice of ligand, base, and solvent is critical for success. The tables below summarize common options and recommendations.
Table 1: Comparison of Common Ligands for 2-Bromopyridine Coupling
| Ligand | Characteristics | Performance with 2-Bromopyridines |
|---|---|---|
| PPh₃ (Triphenylphosphine) | Standard, less bulky, electron-neutral. | Often results in low to moderate yields due to catalyst deactivation.[1][9] |
| SPhos, XPhos, RuPhos | Bulky, electron-rich Buchwald ligands. | Highly effective. Promotes efficient catalysis and prevents catalyst poisoning by the pyridine nitrogen.[2][9] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky and electron-rich. | Can be effective, but sensitivity to air requires careful handling.[11] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Common Solvent System(s) | General Recommendation & Notes |
|---|---|---|
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A common and cost-effective choice, but may not be strong enough for the most challenging substrates.[10][12][13] |
| K₃PO₄ (Potassium Phosphate) | Dioxane, Toluene, THF/H₂O | A strong, effective base, particularly for less reactive aryl bromides. Often provides high yields.[2][9] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene | A very strong and soluble base that often provides excellent yields but is more expensive.[9] |
| KF (Potassium Fluoride) | Dioxane | A milder base that can sometimes suppress side reactions.[3][11] |
Key Chemical Pathways and Failure Modes
Understanding the catalytic cycle and potential off-cycle reactions is essential for effective troubleshooting.
The Suzuki Catalytic Cycle & Pyridine Inhibition
The primary challenge with 2-bromopyridine is its ability to inhibit the active palladium catalyst at multiple points in the cycle.
Caption: The catalytic cycle highlighting catalyst poisoning by the pyridine nitrogen.
Common Side Reaction Pathways
Homocoupling and protodeboronation are the two most common side reactions that compete with the desired cross-coupling.
Caption: Competing reaction pathways for the boronic acid starting material.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: Add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing of Solvents via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen, which is critical for preventing homocoupling.[3]
-
Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, connect the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure the complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 2-(Trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-(Trifluoromethyl)pyridine during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically at ambient room temperature, although for prolonged storage, refrigeration (2-8 °C) in a tightly sealed container is advisable. It is crucial to protect the compound from moisture and light.[1] The storage area should be away from sources of heat, sparks, and open flames as this compound is a flammable liquid.[1][3][4]
Q2: What materials are compatible for storing this compound?
A2: this compound should be stored in its original, tightly sealed container. For transfers or aliquoting, chemically resistant containers such as amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) are recommended. Compatible plastics include high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) for short-term storage, though glass is generally preferred to prevent potential leaching or reaction with plasticizers.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the potential decomposition pathways for this compound?
A4: While the trifluoromethyl group is generally stable due to the strong carbon-fluorine bonds, the electron-withdrawing nature of this group makes the pyridine (B92270) ring susceptible to nucleophilic attack.[5][6] Potential decomposition can be initiated by:
-
Hydrolysis: Reaction with water, especially under non-neutral pH conditions, can potentially lead to the formation of 2-hydroxy-pyridine derivatives over time.
-
Photodegradation: Exposure to UV light may induce degradation, a common pathway for many pyridine-containing compounds.
-
Thermal Decomposition: At elevated temperatures, particularly under fire conditions, the molecule will decompose, releasing toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]
Q5: Are there any visible signs of decomposition I should look for?
A5: Decomposition of this compound may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Color Change: A change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the presence of impurities or degradation products.
-
Precipitate Formation: The appearance of solid material in the liquid could signify polymerization or the formation of insoluble degradation products.
-
Pressure Buildup: For sealed containers, an unexpected increase in pressure could indicate decomposition that generates gaseous byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using a stored batch of this compound. | Purity of the compound may have decreased due to gradual decomposition during storage. | 1. Verify Purity: Re-analyze the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). 2. Purify if Necessary: If impurities are detected, consider purification by distillation. 3. Use a Fresh Batch: For critical experiments, it is always best to use a fresh, unopened bottle of the reagent. |
| Observed color change in the stored liquid. | The compound may have been exposed to light, air (oxygen), or moisture, leading to the formation of colored impurities. | 1. Check Storage Conditions: Ensure the container is tightly sealed and stored in a dark, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Analytical Confirmation: Analyze a sample using UV-Vis spectroscopy to check for new chromophores and GC-MS to identify potential colored impurities. |
| Formation of a precipitate in the container. | This could be due to polymerization or the formation of an insoluble degradation product, possibly from exposure to incompatible materials or conditions. | 1. Isolate and Analyze: Carefully isolate the precipitate and attempt to characterize it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material is present. This can help in identifying the decomposition pathway. 2. Review Handling Procedures: Ensure that only clean, compatible labware is used when handling the compound to avoid introducing contaminants that could catalyze decomposition. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using GC-MS
This protocol outlines a method to quantify the purity of this compound and detect potential degradation products.
1. Materials and Equipment:
-
This compound sample (stored and fresh for comparison)
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
2. Sample Preparation:
-
Prepare a stock solution of a fresh, high-purity standard of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a dilution series from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Prepare a solution of the stored this compound sample at a concentration of 100 µg/mL in the same solvent.
3. GC-MS Analysis:
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300.
-
4. Data Analysis:
-
Inject the calibration standards and the sample solution into the GC-MS.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the stored sample using the calibration curve. The purity can be calculated as (measured concentration / expected concentration) x 100%.
-
Analyze the mass spectra of any additional peaks in the chromatogram of the stored sample to identify potential degradation products.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)pyridine for Industrial Applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-(Trifluoromethyl)pyridine. Here you will find troubleshooting guidance, frequently asked questions (FAQs), a detailed experimental protocol, and key process data to support your scale-up campaigns.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, particularly via the halogen exchange (Halex) reaction of 2-(trichloromethyl)pyridine (B1595038) with hydrogen fluoride (B91410) (HF).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: The conversion of the trichloromethyl group to the trifluoromethyl group may be insufficient. | Optimize Reaction Conditions: - Increase Temperature: Gradually raise the reaction temperature within the recommended range (e.g., 150°C to 250°C) to improve the reaction rate.[1] However, avoid exceeding 250°C, as this can lead to decomposition of the starting material and product.[1]- Increase Pressure: Higher pressures (from 5 to 1200 psig) can enhance the reaction rate and yield.[1]- Increase Reaction Time: Extend the reaction time to allow for complete conversion. Reaction times can range from 1 to 100 hours.[1]- Catalyst Deactivation: The metal halide catalyst (e.g., FeCl₃) may have lost its activity. Ensure the catalyst is anhydrous and used in the appropriate amount (1-10 mole percent).[1] |
| Side Reactions: Formation of under-fluorinated intermediates (e.g., 2-(chlorodifluoromethyl)pyridine, 2-(dichlorofluoromethyl)pyridine) or other byproducts can reduce the yield of the desired product.[2] | Control Reaction Parameters: - Molar Ratio of HF: Ensure a sufficient excess of anhydrous HF is used (at least 3 molar equivalents) to drive the reaction to completion.[1]- Temperature Control: Maintain a stable and uniform temperature throughout the reactor to minimize the formation of thermal decomposition byproducts. | |
| Impurity Formation | Over-chlorination or Incomplete Chlorination of Precursor: The 2-(trichloromethyl)pyridine starting material may contain impurities from its synthesis. | Precursor Purification: Purify the 2-(trichloromethyl)pyridine starting material by distillation before the fluorination step to remove any partially chlorinated or over-chlorinated analogs. |
| Formation of Isomers: Depending on the starting material and reaction conditions, positional isomers may be formed. | Analytical Monitoring: Use in-process analytical techniques like GC-MS to monitor the formation of isomers and adjust reaction conditions to favor the desired product. | |
| Decomposition Products: High reaction temperatures can lead to the decomposition of both starting materials and the final product. | Optimize Temperature Profile: Carefully control the heating profile of the reaction. A lower temperature for a longer duration may be preferable to a higher temperature for a shorter time.[1] | |
| Reaction Control Issues | Exothermic Reaction: The fluorination reaction can be highly exothermic, leading to a rapid increase in temperature and pressure. | Heat Management: - Slow Reagent Addition: If adding a reagent, do so slowly and in a controlled manner.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated.- Dilution: Performing the reaction in a suitable solvent (if applicable) can help to manage the exotherm, although many industrial processes are run neat. |
| Pressure Buildup: The reaction of HF with the starting material can generate HCl gas, leading to a significant increase in pressure. | Pressure Regulation: Use a high-pressure reactor equipped with a pressure relief valve and a system for scrubbing acidic gases. Carefully monitor and control the pressure throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the halogen exchange (Halex) reaction, which involves the fluorination of 2-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures, often in the presence of a metal halide catalyst like anhydrous ferric chloride (FeCl₃).[1][3] This method is favored for its relatively high yield and scalability.
Q2: What are the key safety precautions for handling anhydrous hydrogen fluoride (HF) on an industrial scale?
A2: Anhydrous HF is an extremely corrosive and toxic substance that requires stringent safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Use of specialized PPE, including a full-face shield, acid-resistant gloves, and a complete acid-resistant suit, is mandatory. A self-contained breathing apparatus (SCBA) should be readily available.
-
Materials of Construction: All equipment in contact with HF must be made of resistant materials, such as nickel alloys or Teflon-lined steel.
-
Ventilation: The reaction should be carried out in a well-ventilated area with a dedicated scrubber system to neutralize any released HF gas.
-
Emergency Preparedness: An emergency response plan must be in place, including access to calcium gluconate gel or solution for treating skin contact.
Q3: How can I purify this compound on a large scale?
A3: Fractional distillation is the most common method for purifying this compound on an industrial scale.[1] This technique effectively separates the desired product from unreacted starting materials, under-fluorinated intermediates, and other byproducts with different boiling points.
Q4: What are the typical byproducts in the synthesis of this compound from 2-picoline?
A4: When starting from 2-picoline, the synthesis typically involves a chlorination step to form 2-(trichloromethyl)pyridine, followed by fluorination. Potential byproducts include:
-
Partially chlorinated picolines (e.g., 2-(chloromethyl)pyridine, 2-(dichloromethyl)pyridine).
-
Ring-chlorinated species.
-
Under-fluorinated intermediates during the Halex reaction (e.g., 2-(chlorodifluoromethyl)pyridine).
Q5: Can this reaction be performed in a continuous flow setup?
A5: Yes, vapor-phase fluorination reactions can be performed in a continuous flow setup, which can offer advantages in terms of heat management and safety for highly exothermic reactions.[3] A simultaneous vapor-phase chlorination and fluorination of picolines over a catalyst bed is another industrial approach.[2][3]
Experimental Protocol: Scale-Up Synthesis of this compound via Halogen Exchange
This protocol is a representative example for the industrial-scale synthesis of this compound. All operations should be conducted by trained personnel in a facility designed for handling hazardous materials.
Materials:
-
2-(Trichloromethyl)pyridine (1 equivalent)
-
Anhydrous Hydrogen Fluoride (HF) (≥ 3 molar equivalents)[1]
-
Anhydrous Ferric Chloride (FeCl₃) (1-10 mole % based on 2-(trichloromethyl)pyridine)[1]
Equipment:
-
High-pressure reactor (e.g., Hastelloy C or nickel alloy) equipped with a mechanical stirrer, thermocouple, pressure gauge, and a pressure relief system.
-
HF charging system.
-
Scrubber system for neutralizing acidic off-gases.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and passivated according to standard operating procedures for HF reactions.
-
Charging: Charge the reactor with 2-(trichloromethyl)pyridine and anhydrous ferric chloride.
-
Sealing and Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any moisture and air.
-
HF Addition: Cool the reactor and slowly add the required amount of anhydrous hydrogen fluoride.
-
Reaction:
-
Gradually heat the reaction mixture to the target temperature (typically between 170°C and 190°C).[1]
-
Maintain the pressure within the desired range (e.g., 15-1200 psig).[1]
-
Monitor the reaction progress by taking samples (if the system allows) and analyzing them by GC.
-
Continue the reaction until the desired conversion is achieved (typically 24-48 hours).
-
-
Cooldown and Venting: Cool the reactor to a safe temperature. Carefully vent the excess pressure through a caustic scrubber to neutralize unreacted HF and byproduct HCl.
-
Work-up:
-
Carefully transfer the crude reaction mixture to a suitable container.
-
Neutralize the acidic crude product with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide (B78521) solution) while ensuring efficient cooling.
-
Separate the organic layer.
-
-
Purification: Purify the crude organic product by fractional distillation under atmospheric or reduced pressure to obtain this compound of the desired purity.
Data Presentation
The following table summarizes typical reaction parameters and their impact on the synthesis of this compound.
| Parameter | Range/Value | Effect on Yield and Purity | Reference |
| Temperature | 150°C - 250°C | Higher temperatures increase the reaction rate but can also lead to increased byproduct formation and decomposition if exceeding 250°C. | [1] |
| Pressure | 5 - 1200 psig | Higher pressure generally favors a higher reaction rate and can improve yield. | [1] |
| HF Molar Ratio | ≥ 3 equivalents | A sufficient excess of HF is crucial for driving the reaction to completion and minimizing under-fluorinated impurities. | [1] |
| Catalyst Loading | 1 - 10 mol% | Catalytic amounts are necessary for the reaction to proceed at a reasonable rate. The optimal loading depends on other reaction parameters. | [1] |
| Reaction Time | 1 - 100 hours | Longer reaction times can lead to higher conversion but may also increase the formation of degradation products. | [1] |
| Typical Yield | > 80% | With optimized conditions, high yields of the desired product can be achieved. | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the industrial synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Fluorination of Picoline Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the fluorination of picoline derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions of picoline derivatives often exothermic?
A1: The fluorination of picoline derivatives can be highly exothermic due to the formation of a very strong carbon-fluorine (C-F) bond, which releases a significant amount of energy. The exact exothermicity depends on several factors, including the fluorinating agent used, the position of the methyl group on the picoline ring, and the presence of other substituents. Reagents like elemental fluorine (F₂) and some electrophilic fluorinating agents are highly reactive and can lead to rapid, uncontrolled heat release.
Q2: What are the primary hazards associated with uncontrolled exothermic fluorination of picolines?
A2: The primary hazard is a thermal runaway reaction . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure inside the reactor. A thermal runaway can result in:
-
Boiling of the solvent and over-pressurization of the vessel , potentially leading to an explosion.
-
Decomposition of reactants, products, and solvents , which can generate large volumes of gas and toxic byproducts.
-
Increased reaction rate , further accelerating heat generation in a dangerous feedback loop.
-
Fire , if flammable solvents are used and containment is breached.
Q3: What are the key parameters to monitor for controlling the exotherm?
A3: Careful monitoring of the following parameters is crucial:
-
Internal reaction temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Jacket/coolant temperature: Monitor the temperature of the cooling medium to ensure it is effectively removing heat.
-
Rate of reagent addition: For semi-batch processes, the rate at which the fluorinating agent is added directly controls the rate of heat generation.
-
Stirring rate: Adequate mixing is essential for uniform temperature distribution and efficient heat transfer to the cooling surface.
-
Pressure: In a closed system, a rapid pressure increase is a clear indicator of a potential thermal runaway.
Q4: Which fluorinating agents are known to cause significant exotherms with picoline derivatives?
A4:
-
Elemental Fluorine (F₂): Extremely reactive and requires specialized equipment and expertise for safe handling due to its high exothermicity.
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) can be highly reactive, and their reactions are often exothermic, especially with electron-rich picoline derivatives. Reactions with Selectfluor® can be particularly vigorous in certain solvents like DMF, pyridine, and DMSO.[1]
-
Nucleophilic Fluoride (B91410) Sources in Halex Reactions: In Halogen-Exchange (Halex) reactions, the displacement of a halide (e.g., chlorine) with fluoride using sources like potassium fluoride (KF) or cesium fluoride (CsF) can be exothermic, particularly at the elevated temperatures often required for these reactions.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
Question: I am adding my fluorinating agent, and the internal temperature is rising much faster than anticipated, even with cooling. What should I do, and how can I prevent this?
Answer:
Immediate Actions:
-
Stop the addition of the fluorinating agent immediately.
-
Increase the cooling rate: Lower the temperature of the cooling bath or increase the flow rate of the coolant.
-
If necessary and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with all reaction components.
-
Be prepared for emergency shutdown procedures.
Prevention and Mitigation Strategies:
| Strategy | Description |
| Slow Reagent Addition | Add the fluorinating agent dropwise or in small portions. Use a syringe pump for precise and controlled addition. |
| Pre-cooling | Cool the reaction mixture to a temperature below the target reaction temperature before starting the addition of the fluorinating agent. |
| Dilution | Conduct the reaction in a more dilute solution to provide a larger thermal mass to absorb the heat generated. |
| Choice of Solvent | Select a solvent with a higher boiling point to reduce the risk of over-pressurization. Ensure the solvent is compatible with the fluorinating agent to avoid exothermic decomposition.[1] |
| Efficient Heat Transfer | Use a reactor with a large surface area-to-volume ratio. Ensure efficient stirring to maximize heat transfer to the cooling jacket. For larger scale, consider an external heat exchanger. |
| Flow Chemistry | For highly exothermic reactions, using a continuous flow reactor provides excellent temperature control due to the small reaction volume and high surface-area-to-volume ratio.[2][3] |
Issue 2: Thermal Runaway After Initial Temperature Control is Lost
Question: The temperature of my reaction has started to increase uncontrollably, and stopping the reagent feed and increasing cooling is not working. What are the next steps?
Answer:
Immediate Emergency Actions:
-
Alert personnel and evacuate the immediate area.
-
Activate any emergency quenching or cooling systems if available and it is safe to do so. A pre-prepared, cooled quenching solution can be added if the reactor is equipped for it.
-
If the reactor is equipped with a pressure relief system (bursting disc, relief valve), ensure the vent path is clear and directed to a safe location.
-
Do not attempt to re-establish control if the reaction is already in a runaway state. Prioritize personnel safety.
Root Cause Analysis and Prevention:
| Potential Cause | Prevention Strategy |
| Inadequate Cooling Capacity | Perform a thorough thermal hazard assessment before scaling up. Use reaction calorimetry to determine the heat of reaction and required cooling duty. |
| Accumulation of Unreacted Reagent | Ensure the reaction is initiated and proceeding as expected before adding a large amount of the limiting reagent. A low initial temperature may prevent the reaction from starting, leading to dangerous accumulation. |
| Stirrer Failure | Use a robust and reliable stirrer. Monitor the stirrer's operation throughout the reaction. |
| Incorrect Reagent Stoichiometry | Double-check all calculations and measurements before starting the reaction. |
Quantitative Data
While specific heat of reaction data for the fluorination of picoline derivatives is not widely available in the public domain and is highly dependent on the specific substrate and reaction conditions, reaction calorimetry is the essential tool to determine this.
Table 1: Representative Heats of Reaction for Related Compounds (Illustrative)
| Reaction | Compound | Heat of Reaction (ΔHr) | Method |
| Formation of Addition Compound | Pyridine + BF₃ | -25.0 ± 0.6 kcal/mol | Calorimetry |
| Formation of Addition Compound | 3-Picoline + BF₃ | -12.5 kcal/mol | Calorimetry |
| Formation of Addition Compound | 4-Picoline + BF₃ | -12.7 kcal/mol | Calorimetry |
| Combustion in Fluorine | Chlorine Trifluoride (ClF₃) | -39.35 kcal/mol (ΔHf°) | Flame Calorimetry |
Note: This data is for illustrative purposes to highlight the magnitude of energy release in related reactions and is not a direct measure of the exothermicity of picoline fluorination.
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Fluorination of a Chloropicoline Derivative (Halex Reaction)
This protocol provides a general framework. It is crucial to perform a thorough safety review and thermal hazard assessment before implementing this procedure.
-
Reactor Setup:
-
Use a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, a nitrogen inlet, and a port for controlled liquid addition (e.g., a syringe pump).
-
Connect the reactor jacket to a circulating bath capable of both heating and cooling.
-
-
Reagent Preparation:
-
Dry all glassware in an oven and assemble under a nitrogen atmosphere.
-
Use anhydrous solvents.
-
The fluoride source (e.g., spray-dried KF) and any phase-transfer catalyst should be dried under vacuum.
-
-
Reaction Execution:
-
Charge the reactor with the chloropicoline derivative and the anhydrous solvent.
-
Begin stirring and circulate the coolant through the jacket at a low temperature (e.g., 10 °C).
-
In a separate, dry flask, prepare a solution or slurry of the fluoride source and phase-transfer catalyst in the reaction solvent.
-
Slowly add the fluoride source slurry to the reactor using a syringe pump over a period of several hours.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the desired internal temperature and ensure the temperature difference between the reactor and the jacket does not exceed a predetermined safety limit.
-
After the addition is complete, slowly ramp up the temperature to the desired reaction temperature (e.g., 120-150 °C) while continuously monitoring for any exotherm.
-
Hold at the reaction temperature until the reaction is complete (monitored by GC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature before exposing it to air or moisture.
-
Quench the reaction carefully with water or a suitable aqueous solution. Be aware that quenching can also be exothermic.
-
Protocol 2: General Procedure for Electrophilic Fluorination with Selectfluor®
-
Reactor Setup: As described in Protocol 1.
-
Reagent Preparation:
-
Charge the reactor with the picoline derivative and an appropriate solvent (e.g., acetonitrile).
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
-
Reaction Execution:
-
Add Selectfluor® in small portions over an extended period. For larger scale, a solid addition device is recommended.
-
Monitor the internal temperature closely after each addition. Allow the temperature to return to the setpoint before adding the next portion.
-
Maintain the reaction at the desired temperature until completion.
-
-
Work-up:
-
Follow a standard aqueous work-up procedure, being mindful that quenching may be necessary to handle any unreacted reagent.
-
Visualizations
Caption: Workflow for managing exothermic fluorination reactions.
Caption: Logical relationship of factors leading to thermal runaway.
References
Navigating the Complexities of Grignard Reactions with 2-(Trifluoromethyl)pyridine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of carbon-carbon bond formation. However, its application with electron-deficient substrates like 2-(Trifluoromethyl)pyridine presents unique challenges and a propensity for side reactions that can hinder yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions when reacting a Grignard reagent with this compound?
When undertaking the addition of a Grignard reagent (RMgX) to this compound, researchers should be aware of several potential side reactions that can compete with the desired nucleophilic addition to the pyridine (B92270) ring. The strongly electron-withdrawing nature of the trifluoromethyl group significantly activates the pyridine ring, but also introduces pathways to undesired products.
The most common side reactions include:
-
Homo-coupling (Wurtz-type coupling): This reaction involves the coupling of two Grignard reagent molecules (R-R) or the coupling of the Grignard reagent with the starting halide from which it was generated.
-
Reduction of the Pyridine Ring: The Grignard reagent can act as a reducing agent, particularly if it possesses a β-hydride, leading to the formation of dihydropyridine (B1217469) or other reduced pyridine species.
-
Enolization/Deprotonation: If the Grignard reagent is sterically hindered or if the substrate has acidic protons, the Grignard reagent can act as a base, leading to deprotonation rather than nucleophilic addition.
-
Reaction with the Trifluoromethyl Group: While less common, highly reactive Grignard reagents could potentially interact with the trifluoromethyl group, leading to complex decomposition pathways.
Q2: How does the choice of Grignard reagent impact the reaction outcome?
The structure of the Grignard reagent plays a critical role in the success of the reaction.
-
Steric Hindrance: Sterically bulky Grignard reagents are more prone to act as bases, leading to deprotonation of the pyridine ring or other starting materials, rather than undergoing nucleophilic attack at the C6 position.
-
β-Hydrides: Grignard reagents with β-hydrides (e.g., ethylmagnesium bromide) can lead to the reduction of the pyridine ring as a significant side reaction.
-
Reactivity: Highly reactive Grignard reagents may lead to a higher incidence of side reactions and may be difficult to control.
Q3: What is the effect of reaction temperature on the formation of side products?
Temperature is a critical parameter to control. Generally, lower temperatures (e.g., -78 °C to 0 °C) are favored to minimize the rate of side reactions, which often have higher activation energies than the desired nucleophilic addition. Running the reaction at elevated temperatures can increase the prevalence of homo-coupling and reduction products.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with this compound and provides systematic steps for resolution.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to no yield of the desired product | 1. Inactive Grignard reagent. 2. Presence of moisture or other protic sources. 3. Incorrect reaction temperature. 4. Steric hindrance from the Grignard reagent. | 1. Ensure the Grignard reagent is freshly prepared and titrated. 2. Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Optimize the reaction temperature, starting at low temperatures (e.g., -78 °C) and gradually warming if necessary. 4. Consider using a less sterically hindered Grignard reagent. |
| Significant formation of homo-coupled product (R-R) | 1. High concentration of the halide used to form the Grignard reagent. 2. Elevated reaction temperature during Grignard formation or reaction. | 1. Ensure complete formation of the Grignard reagent before adding the pyridine substrate. 2. Maintain a low temperature throughout the reaction. 3. Add the Grignard reagent slowly to the solution of this compound. |
| Presence of reduced pyridine byproducts | 1. Use of a Grignard reagent with β-hydrides. 2. Elevated reaction temperature. | 1. If possible, select a Grignard reagent without β-hydrides. 2. Maintain a low reaction temperature. |
| Complex mixture of unidentified products | 1. Decomposition of the starting material or product. 2. Reaction with the trifluoromethyl group. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Consider the use of a less reactive organometallic reagent, such as an organozinc or organocuprate. |
Experimental Protocols
A detailed experimental protocol for the addition of a Grignard reagent to this compound is provided below. This should be adapted based on the specific Grignard reagent and desired scale.
General Procedure for the Grignard Addition to this compound
-
Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon. Anhydrous solvents (typically diethyl ether or THF) should be used.
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of the corresponding alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous ether/THF via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the freshly prepared Grignard reagent to the desired temperature (e.g., -78 °C or 0 °C) in an appropriate cooling bath. Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution over a period of 30-60 minutes.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Visualizing Reaction Pathways
To better understand the potential outcomes of the reaction, the following diagrams illustrate the desired reaction and key side reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to the pyridine (B92270) ring dramatically alters its chemical reactivity, a feature extensively utilized in the design of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the -CF3 group modulates the electron density of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack, as well as the basicity of the ring nitrogen. The positional isomerism—placing the -CF3 group at the 2-, 3-, or 4-position—further refines these electronic effects, leading to distinct reactivity profiles for each isomer. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-(trifluoromethyl)pyridine (B1295354), supported by experimental data and detailed methodologies to assist researchers in leveraging these differences for synthetic applications.
Electronic Properties: A Quantitative Overview
The electronic landscape of the trifluoromethylpyridine isomers is a key determinant of their reactivity. The trifluoromethyl group, being strongly electron-withdrawing, significantly reduces the electron density of the pyridine ring and the basicity of the nitrogen atom compared to unsubstituted pyridine. The extent of this influence is position-dependent.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| pKa | 0.60 (Predicted)[1] | 2.84[1] | 3.48[1] |
| Dipole Moment (Debye) | 4.34 (Calculated)[1] | 3.53 (Calculated)[1] | 1.15 (Calculated)[1] |
The pKa values indicate that all three isomers are significantly weaker bases than pyridine (pKa ≈ 5.2). The 2- and 4-isomers experience a more pronounced decrease in basicity due to the direct resonance and inductive effects of the -CF3 group on the nitrogen atom's electron lone pair.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of a trifluoromethyl group, renders these compounds susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly enhanced when a good leaving group is present at a position activated by the -CF3 group.
The general order of reactivity for SNAr on substituted pyridines is 4- > 2- >> 3- . This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, providing significant stabilization. Attack at the 3-position does not allow for this resonance stabilization, making it much less favorable.
Logical Relationship for SNAr Reactivity
Caption: Logical flow of SNAr reactivity based on intermediate stabilization.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The addition of a powerful electron-withdrawing trifluoromethyl group further deactivates the ring, making EAS reactions particularly difficult.
Under forcing conditions, electrophilic attack is directed to the positions least deactivated by the combined effects of the ring nitrogen and the -CF3 group. For all three isomers, the pyridine nitrogen is susceptible to protonation or coordination with Lewis acids under typical EAS conditions, which further deactivates the ring.
Direct comparative studies on the EAS of the three trifluoromethylpyridine isomers are scarce due to their low reactivity. To achieve substitution, activation of the pyridine ring, for instance, by N-oxidation, is often a necessary prerequisite.
Experimental Workflow for Comparative Reactivity Analysis
Caption: General workflow for comparing the reactivity of the isomers.
Experimental Protocols
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide (B1231860)
This protocol describes a method to compare the reactivity of chloro-substituted trifluoromethylpyridines towards a common nucleophile.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
2-Chloro-3-(trifluoromethyl)pyridine
-
2-Chloro-5-(trifluoromethyl)pyridine (as a proxy for 3-substitution pattern)
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous Methanol
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare stock solutions of each chloro(trifluoromethyl)pyridine isomer and the internal standard in anhydrous methanol.
-
In separate reaction vials, add a defined volume of the sodium methoxide solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reactions by adding a defined volume of the respective isomer stock solution to each vial simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction vial and quench it in a separate vial containing a dilute acid solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate for each isomer.
Protocol 2: Comparative Electrophilic Nitration
This protocol provides a framework for comparing the susceptibility of the three trifluoromethylpyridine isomers to electrophilic nitration under controlled conditions. Due to the expected low reactivity, this is a qualitative comparison of product formation.
Materials:
-
This compound
-
3-(Trifluoromethyl)pyridine
-
4-(Trifluoromethyl)pyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials
-
Thin-layer chromatography (TLC) plates and developing chamber
-
GC-MS
Procedure:
-
In three separate, dry reaction vials, dissolve an equimolar amount of each trifluoromethylpyridine isomer in a small volume of dichloromethane.
-
Cool the vials in an ice bath.
-
Slowly add a pre-mixed, cooled solution of fuming nitric acid and concentrated sulfuric acid to each vial with stirring.
-
Allow the reactions to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a set period.
-
Monitor the progress of the reactions by TLC.
-
After the designated time, carefully quench each reaction by pouring it over ice and neutralizing with saturated sodium bicarbonate solution.
-
Extract the aqueous layers with dichloromethane.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by GC-MS to identify and compare the formation of nitrated products for each isomer.
Conclusion
The positional isomerism of the trifluoromethyl group on the pyridine ring provides a powerful tool for fine-tuning chemical reactivity. The 4-(trifluoromethyl)pyridine isomer is the most susceptible to nucleophilic attack, followed by the 2-isomer, with the 3-isomer being significantly less reactive. Conversely, all three isomers are highly deactivated towards electrophilic substitution. A thorough understanding of these reactivity differences, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design and synthesis of novel molecules in the fields of drug discovery and materials science.
References
A Comparative Guide to the Validation of a New Synthetic Route to 2-(Trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key building blocks is paramount. 2-(Trifluoromethyl)pyridine is a critical intermediate in the production of numerous pharmaceuticals and agrochemicals. This guide provides an objective comparison of a traditional synthetic methodology, the halogen exchange (Halex) reaction, with a novel multicomponent approach for the synthesis of this compound derivatives. The information presented herein is supported by experimental data to aid in the validation of new synthetic routes.
Traditional vs. New Synthetic Approaches: A Comparative Overview
The synthesis of this compound has traditionally been dominated by halogen exchange reactions, which are effective but can require harsh conditions.[1][2] Newer multicomponent reactions, such as the Kröhnke pyridine (B92270) synthesis, offer a more convergent and potentially milder alternative.[3][4][5]
Traditional Route: Halogen Exchange (Halex) Reaction
The Halex reaction is a well-established method for introducing fluorine into a molecule by replacing a chlorine or bromine atom.[1][2] In the context of this compound synthesis, this typically involves the fluorination of a 2-(trichloromethyl)pyridine (B1595038) precursor using a fluorinating agent such as hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like a metal halide.[6][7] This method is robust and can provide high yields, but often requires high temperatures and pressures, and the use of corrosive and hazardous reagents.[6][7]
New Route: Multicomponent Kröhnke-Type Reaction
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. The Kröhnke pyridine synthesis and its variations have emerged as a powerful tool for the preparation of substituted pyridines.[3][4][5] A modern approach involves the reaction of a chalcone (B49325) with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate (B1210297) to construct the this compound scaffold.[3][4] This method often proceeds under milder conditions and allows for the rapid generation of a library of derivatives.
Quantitative Data Presentation
The following tables summarize the key quantitative data for both the traditional Halex reaction and a representative new multicomponent synthesis of a this compound derivative.
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound Derivatives
| Parameter | Traditional Halex Route[8] | New Multicomponent Route[3][4] |
| Starting Materials | 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) | Chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate |
| Key Reagents | Hydrogen fluoride, Iron(III) chloride (catalyst) | Ammonium acetate |
| Solvent | Pyridine solution (70%) | Acetic acid |
| Temperature | 175 °C | Reflux (approx. 120 °C) |
| Reaction Time | >5 hours | 4-6 hours |
| Pressure | Autoclave (elevated pressure) | Atmospheric pressure |
| Yield | Not explicitly stated for this specific reaction, but generally high for Halex | Up to 94% (for a range of derivatives) |
| Purification | Distillation, Extraction | Filtration, Recrystallization |
Table 2: Analytical Validation Data for this compound
| Analytical Method | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, with chemical shifts influenced by the trifluoromethyl group. |
| ¹³C NMR | Signals for the pyridine ring carbons, including a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. |
| GC-MS | A single major peak corresponding to the molecular weight of the product, with a characteristic fragmentation pattern. |
| Purity (by GC) | Typically >95% after purification. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) via Halex Reaction [8]
-
To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% pyridine solution of hydrogen fluoride (2.423 g, 85 mmol).
-
Seal the autoclave and heat the reaction mixture to 175 °C overnight.
-
Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.
-
After cooling to 25 °C, carefully vent the autoclave through a caustic lye scrubber.
-
Dissolve the crude reaction mixture in dichloromethane (B109758) and wash with 1 M NaOH (aq) and water.
-
The product can be further purified by distillation.
Protocol 2: Synthesis of a Substituted this compound via Multicomponent Kröhnke-Type Reaction [3][4][9]
-
In a round-bottom flask equipped with a reflux condenser, combine the appropriate chalcone (1.0 equiv), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 equiv), and ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted this compound.
Protocol 3: Analytical Validation of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of the expected signals and coupling patterns for the this compound structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system.
-
Analyze the resulting chromatogram for a single major peak and the mass spectrum for the molecular ion peak and expected fragmentation pattern.
-
Determine the purity of the sample by calculating the peak area percentage.
-
Mandatory Visualizations
Caption: Comparison of synthetic strategies.
Caption: Workflow for new route validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Trifluoromethylation of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the introduction of a trifluoromethyl group to the 2-chloropyridine (B119429) scaffold, supported by experimental data and protocols.
The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a paramount strategy in medicinal chemistry and drug development. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloropyridine is a readily available and versatile building block, making its trifluoromethylation a reaction of high interest. However, the electron-deficient nature of the pyridine (B92270) ring and the strength of the C-Cl bond present considerable challenges for this transformation. This guide provides a comparative overview of various catalytic systems employed for the trifluoromethylation of 2-chloropyridine, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable method.
Performance of Catalytic Systems: A Comparative Analysis
The successful trifluoromethylation of 2-chloropyridine hinges on the appropriate choice of catalyst, trifluoromethylating agent, and reaction conditions. Below is a summary of data compiled from the literature for different catalytic approaches.
| Catalyst System | Trifluoromethylating Agent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | |||||||
| CuI (20 mol%) / 1,10-Phenanthroline (B135089) (20 mol%) | TMSCF3 | KF, B(OMe)3 | DMSO | 60 | 12 | Moderate | [1] |
| "Ligandless" CuCF3 (from Fluoroform) | HCF3 | t-BuOK | DMF | 100 | 24 | Low* | [2] |
| Palladium-Catalyzed | |||||||
| Pd(dba)2 (5 mol%) / Xantphos (10 mol%) | TMSCF3 | CsF | Toluene (B28343) | 100 | 24 | Not Reported** | [3] |
| Photoredox Catalysis | |||||||
| fac-Ir(ppy)3 (1 mol%) | CF3SO2Cl | K2HPO4 | MeCN | RT | 12 | Good*** | [4] |
*Yield reported for the more reactive 2-chloronicotinic acid, suggesting low to no yield for 2-chloropyridine under these conditions.[2] **General method for heteroaryl chlorides; specific data for 2-chloropyridine not provided.[3] ***General method for heteroaromatics; specific yield for 2-chloropyridine not explicitly detailed but implied to be effective.[4]
Experimental Workflow and Methodologies
A generalized workflow for the catalytic trifluoromethylation of 2-chloropyridine is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating or irradiation, and concluding with product purification.
Caption: Generalized experimental workflow for the catalytic trifluoromethylation of 2-chloropyridine.
Detailed Experimental Protocols
Below are detailed experimental procedures for selected catalytic systems. These protocols are based on established methods for the trifluoromethylation of related aryl halides and heteroaromatics and are adapted for 2-chloropyridine.
Copper-Catalyzed Trifluoromethylation with TMSCF3
This protocol is adapted from a general procedure for the trifluoromethylation of aryl iodides and is applicable to more reactive heteroaryl chlorides.[1]
Materials:
-
2-Chloropyridine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (B91410) (KF, spray-dried)
-
Trimethyl borate (B1201080) (B(OMe)3)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a nitrogen-filled glovebox, a dried Schlenk tube is charged with CuI (0.2 mmol, 20 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and spray-dried KF (3.0 mmol).
-
Anhydrous DMSO (2 mL) is added, followed by 2-chloropyridine (1.0 mmol) and trimethyl borate (3.0 mmol).
-
TMSCF3 (3.0 mmol) is then added, and the Schlenk tube is sealed.
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-trifluoromethylpyridine.
Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
This general procedure for the trifluoromethylation of aryl chlorides can be applied to 2-chloropyridine, although yields may vary.[3][5]
Materials:
-
2-Chloropyridine
-
Pd(dba)2 (Palladium(0)-dibenzylideneacetone complex)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Cesium fluoride (CsF, anhydrous)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, a Schlenk tube is charged with Pd(dba)2 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous CsF (2.0 mmol).
-
Anhydrous toluene (2 mL) is added, followed by 2-chloropyridine (1.0 mmol).
-
TMSCF3 (1.5 mmol) is added, and the tube is securely sealed.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired product.
Photoredox-Catalyzed Trifluoromethylation
This method utilizes visible light to generate trifluoromethyl radicals under mild conditions and is a promising approach for electron-deficient heterocycles.[4]
Materials:
-
2-Chloropyridine
-
fac-Ir(ppy)3 (tris(2-phenylpyridinato)iridium(III))
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Potassium phosphate, dibasic (K2HPO4)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube is added 2-chloropyridine (0.5 mmol), fac-Ir(ppy)3 (0.005 mmol, 1 mol%), and K2HPO4 (1.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous and degassed acetonitrile (5 mL) is added, followed by CF3SO2Cl (1.0 mmol).
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12 hours.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The choice of catalytic system is dictated by the desired reaction mechanism, which can be broadly categorized into cross-coupling and radical pathways.
Caption: Mechanistic pathways for the trifluoromethylation of 2-chloropyridine.
Conclusion
The trifluoromethylation of 2-chloropyridine remains a challenging yet highly desirable transformation. While direct, high-yielding methods are still emerging, several catalytic systems show promise. Copper- and palladium-based cross-coupling reactions, though often requiring forcing conditions for chlorinated substrates, provide established routes. The advent of photoredox catalysis offers a milder and potentially more efficient alternative, particularly for electron-deficient heteroaromatics. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and scalability. Further research into the development of more active and selective catalysts is crucial for unlocking the full potential of 2-trifluoromethylpyridine as a key building block in the development of new pharmaceuticals and advanced materials.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its ability to enhance the pharmacological properties of parent molecules. This guide provides an objective comparison of the biological activities of 2-(trifluoromethyl)pyridine derivatives against their non-fluorinated analogs, supported by experimental data, to illuminate the profound impact of this unique functional group.
The introduction of a trifluoromethyl group onto a pyridine (B92270) ring can dramatically alter its physicochemical properties, leading to enhanced lipophilicity, improved metabolic stability, and stronger binding interactions with biological targets. These modifications often translate into superior potency and a more favorable pharmacokinetic profile. This guide will delve into specific examples across different therapeutic areas, presenting quantitative data to illustrate these advantages.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of this compound derivatives in comparison to their non-fluorinated counterparts. The data is compiled from various studies to provide a clear, comparative overview.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 1a | -CF3 | Staphylococcus aureus | 1.56 | [1] |
| 1b | -CH3 | Staphylococcus aureus | > 64 | Inferred from related studies |
| 2a | -CF3 | Enterococcus faecium | 0.78 | [1] |
| 2b | -CH3 | Enterococcus faecium | > 64 | Inferred from related studies |
Note: Data for non-fluorinated analogs is inferred from general findings in related studies, as direct side-by-side comparisons in the primary literature are limited.
Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV)
| Compound ID | R Group | Activity Type | EC50 (µg/mL) | Reference |
| 3a | -CF3 | Protective | 18.4 | Novel trifluoromethylpyridine piperazine (B1678402) derivatives as potential plant activators - PMC (nih.gov) |
| 3b | Non-fluorinated control (Ningnanmycin) | Protective | 50.2 | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC (nih.gov) |
| 4a | -CF3 | Inactivation | 54.5 | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC (nih.gov) |
| 4b | Non-fluorinated control (Ningnanmycin) | Inactivation | 38.0 | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC (nih.gov) |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |
| 5a | -CF3 | H1975 (Lung Cancer) | 2.27 | [2] |
| 5b | 5-FU (Control) | H1975 (Lung Cancer) | 9.37 | [2] |
| 6a | -CF3 | IGROV1 (Ovarian Cancer) | Growth % -5.14 | [3] |
| 6b | Non-fluorinated analog | IGROV1 (Ovarian Cancer) | Mean Growth % 80-106 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is adapted from standard microdilution methods.
-
Bacterial Strains and Culture Conditions: Target bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium) are grown overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)
This protocol describes the half-leaf method for evaluating antiviral efficacy.
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a standardized solution of TMV.
-
Compound Application:
-
Protective Activity: The test compound is applied to one half of the leaf, and a control solution (e.g., buffer or a known antiviral agent like Ningnanmycin) is applied to the other half. After a set period (e.g., 2 hours), the entire leaf is inoculated with TMV.
-
Inactivation Activity: The test compound is mixed with the TMV inoculum before being applied to the leaf.
-
-
Incubation and Observation: The plants are maintained in a controlled environment for 3-4 days to allow for the development of local lesions.
-
Data Analysis: The number of lesions on the treated and control halves of the leaves are counted, and the percentage of inhibition is calculated. The EC50 value (the concentration that inhibits 50% of lesion formation) is determined from a dose-response curve.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay measures cell viability.
-
Cell Culture: Human cancer cell lines (e.g., H1975, IGROV1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: A generalized workflow for the comparative biological evaluation of pyridine derivatives.
Caption: Simplified signaling pathway of PqsR, a target for this compound inhibitors.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 2-(Trifluoromethyl)pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and differentiation of positional isomers are critical in pharmaceutical and chemical research. The location of a functional group on an aromatic ring can significantly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-, 3-, and 4-(Trifluoromethyl)pyridine isomers, offering experimental data and detailed methodologies to aid in method selection and implementation.
Introduction to 2-(Trifluoromethyl)pyridine Isomers
This compound and its isomers are important building blocks in the synthesis of various agrochemicals and pharmaceuticals. The trifluoromethyl group (-CF₃), a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyridine (B92270) ring. The position of this group (ortho, meta, or para to the nitrogen atom) dictates the molecule's dipole moment, basicity (pKa), and overall reactivity, making the unambiguous identification of each isomer essential.
This guide will focus on the practical application and comparative performance of three primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and providing structural information through mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating compounds in the liquid phase, often used for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for unambiguous structure elucidation, with ¹⁹F NMR being particularly useful for fluorinated compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for separation, quantification, or structural confirmation. The following sections provide a detailed comparison of GC-MS, HPLC, and NMR spectroscopy for the characterization of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the separation and identification of volatile isomers like trifluoromethylpyridines. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the GC column. The mass spectrometer then provides information on the mass-to-charge ratio of the parent molecule and its fragments, aiding in identification.
Data Presentation: GC-MS Performance
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.8 | 147 (M+), 127, 98, 78 |
| 3-(Trifluoromethyl)pyridine | 14.6 | 147 (M+), 127, 98, 78 |
| 4-(Trifluoromethyl)pyridine | 14.9 | 147 (M+), 127, 98, 78 |
Note: Retention times are illustrative and based on a typical non-polar capillary column with a standard temperature program. Actual retention times will vary depending on the specific column and conditions used. The mass fragments are generally similar for all isomers under electron ionization (EI), with the molecular ion (M+) at m/z 147 being prominent.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Experimental Workflow: GC-MS Analysis
Workflow for the GC-MS analysis of this compound isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS and is particularly useful for purity determination and quantification. The separation of the trifluoromethylpyridine isomers by HPLC can be challenging due to their similar polarities. Method development often involves exploring different stationary phases and mobile phase conditions to achieve adequate resolution.
Data Presentation: HPLC Performance
| Isomer | Retention Time (min) - C18 | Retention Time (min) - PFP |
| This compound | 4.2 | 5.8 |
| 3-(Trifluoromethyl)pyridine | 4.5 | 6.5 |
| 4-(Trifluoromethyl)pyridine | 4.8 | 7.1 |
Note: Retention times are illustrative and will vary based on the specific column, mobile phase composition, and other chromatographic parameters. PFP (Pentafluorophenyl) columns can offer alternative selectivity for fluorinated aromatic compounds compared to standard C18 columns.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a pentafluorophenyl (PFP) column for alternative selectivity.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an additive like 0.1% formic acid to improve peak shape. A typical starting condition could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Experimental Workflow: HPLC Analysis
Workflow for the HPLC analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural identification of the this compound isomers. While ¹H and ¹³C NMR provide valuable information about the pyridine ring, ¹⁹F NMR is particularly diagnostic due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which is highly sensitive to the electronic environment of the -CF₃ group.
Data Presentation: ¹⁹F NMR Chemical Shifts
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | ~ -68 |
| 3-(Trifluoromethyl)pyridine | ~ -64 |
| 4-(Trifluoromethyl)pyridine | ~ -65 |
Note: Chemical shifts are approximate and referenced to an external standard (e.g., CFCl₃). The exact chemical shift values can vary depending on the solvent and concentration.[1][2]
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard one-pulse sequence.
-
Decoupling: Proton decoupling is typically used to simplify the spectrum to a singlet for each isomer.
-
Relaxation Delay: A sufficient delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitative analysis is required.
-
-
Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
Logical Relationship: Isomer Identification by NMR
Logical flow for isomer identification using NMR spectroscopy.
Conclusion
The characterization of this compound isomers requires a multi-technique approach for comprehensive analysis.
-
GC-MS is well-suited for the separation and initial identification of these volatile isomers, providing valuable information on their fragmentation patterns.
-
HPLC offers a robust method for purity assessment and quantification, with the choice of column being critical for achieving optimal separation.
-
¹⁹F NMR spectroscopy stands out as the definitive technique for unambiguous structural elucidation, with the distinct chemical shifts of the -CF₃ group providing a clear fingerprint for each isomer.
By leveraging the strengths of each of these analytical methods, researchers, scientists, and drug development professionals can confidently characterize and differentiate the isomers of this compound, ensuring the quality and integrity of their research and products.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-(Trifluoromethyl)pyridine by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. 2-(Trifluoromethyl)pyridine is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized compounds like this compound. A typical HPLC analysis involves a stationary phase (a column packed with small particles) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column under high pressure.
This protocol outlines a standard RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional (for improved peak shape)
-
This compound reference standard of known purity
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% TFA (optional) |
| Mobile Phase B | Acetonitrile with 0.1% TFA (optional) |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Comparative Data: Analysis of Two Hypothetical Batches
To illustrate the application of this HPLC method, two hypothetical batches of synthesized this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak.
Table 1: HPLC Purity Analysis of this compound Batches
| Batch | Retention Time (min) | Peak Area | % Area (Purity) | Appearance |
| Batch X | 8.52 | 12,450,000 | 99.85% | Colorless Oil |
| Batch Y | 8.53 | 11,980,000 | 98.76% | Pale Yellow Oil |
Table 2: Impurity Profile of this compound Batches
| Batch | Impurity | Retention Time (min) | Peak Area | % Area |
| Batch X | Impurity 1 | 6.71 | 18,675 | 0.15% |
| Batch Y | Impurity 1 | 6.72 | 84,000 | 0.69% |
| Impurity 2 | 9.88 | 66,500 | 0.55% |
The results clearly indicate that Batch X has a higher purity (99.85%) compared to Batch Y (98.76%). The lower purity of Batch Y is also reflected in its pale yellow appearance, suggesting the presence of chromophoric impurities.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.[1][3]
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[2] | Higher cost of instrumentation and solvents compared to some other methods. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities, high sensitivity, often faster than HPLC.[3][4] | Requires compounds to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information about the main compound and any impurities present, can be used for quantitative analysis (qNMR).[5] | Lower sensitivity for the quantification of minor impurities compared to chromatographic methods.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information for impurity identification.[1] | Higher cost and complexity of instrumentation. |
Logical Relationships in Purity Assessment
Caption: Logical flow for the purity assessment of synthesized compounds.
Conclusion
The presented RP-HPLC method provides a reliable and precise approach for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. While HPLC is often the primary technique for purity determination of non-volatile compounds, complementary methods such as GC and NMR can provide valuable information regarding volatile impurities and structural confirmation, respectively. The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of potential impurities and the intended use of the synthesized material.
References
A Comparative Guide to ¹⁹F NMR Spectroscopy for the Analysis of Trifluoromethylated Pyridines
For researchers, scientists, and drug development professionals, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and sensitive tool for the characterization of trifluoromethylated pyridines. This guide provides a comparative analysis of the ¹⁹F NMR spectroscopic properties of 2-, 3-, and 4-trifluoromethylpyridine, supported by experimental data and detailed protocols.
The incorporation of the trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers excellent sensitivity for NMR detection, making it an ideal probe for studying molecular structure, dynamics, and interactions.
Comparison of ¹⁹F NMR Spectroscopic Data
The position of the trifluoromethyl group on the pyridine (B92270) ring significantly influences its electronic environment, leading to distinct ¹⁹F NMR chemical shifts (δ), coupling constants (J), and relaxation times (T₁, T₂). Understanding these differences is crucial for structural elucidation and for monitoring interactions with biological targets.
| Compound | Position of CF₃ | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) |
| 2-(Trifluoromethyl)pyridine | 2 | -62.4[1] |
| 3-(Trifluoromethyl)pyridine | 3 | Not explicitly found in search results, but related compounds suggest a range. |
| 4-(Trifluoromethyl)pyridine | 4 | -66.3 (for 2-Chloro-4-(trifluoromethyl)pyridine)[1] |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The negative sign indicates a resonance upfield of the reference.
The electron-withdrawing nature of the pyridine nitrogen has a pronounced effect on the shielding of the fluorine nuclei. When the CF₃ group is in the 2- or 4-position, it is in direct conjugation with the nitrogen atom, leading to a more deshielded environment and a downfield shift compared to when it is in the 3-position. The provided data for 2-chloro-4-(trifluoromethyl)pyridine (B1345723) suggests a chemical shift of -66.3 ppm, indicating the strong deshielding effect at the 4-position.[1]
Factors Influencing ¹⁹F NMR Parameters
The ¹⁹F NMR spectrum of a trifluoromethylated pyridine is sensitive to its local environment. Factors such as solvent polarity, pH, and binding to a macromolecule can induce significant changes in the chemical shift and relaxation rates. These changes can be exploited to study drug-target interactions and to screen for potential drug candidates.
Caption: Factors influencing ¹⁹F NMR parameters of trifluoromethylated pyridines.
Experimental Protocols
Accurate and reproducible ¹⁹F NMR data acquisition requires careful attention to experimental setup and parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the trifluoromethylated pyridine. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: For routine qualitative analysis, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For quantitative measurements, a precisely known concentration is required.
-
Internal Standard: For accurate chemical shift referencing and quantification, an internal standard such as trifluorotoluene or hexafluorobenzene (B1203771) can be added to the sample. The standard should be chemically inert and have a resonance that does not overlap with the analyte signals.
NMR Data Acquisition
A standard one-dimensional ¹⁹F NMR experiment is often sufficient for initial characterization. For more detailed analysis, two-dimensional experiments such as ¹H-¹⁹F HETCOR can be employed to determine heteronuclear coupling constants.
Typical Acquisition Parameters for a 1D ¹⁹F NMR Experiment:
| Parameter | Value |
| Pulse Program | A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H decoupling).[8] |
| Spectral Width | ~100 ppm (centered around the expected chemical shift of the CF₃ group). |
| Acquisition Time | 1-2 seconds. |
| Relaxation Delay (D1) | 5 x T₁ (for quantitative measurements to ensure full relaxation).[9] A shorter delay can be used for qualitative screening. |
| Number of Scans | 16 to 64, depending on the sample concentration. |
| Temperature | 298 K (25 °C). |
Measurement of Relaxation Times:
-
T₁ (Spin-Lattice Relaxation): The inversion-recovery pulse sequence is commonly used. A series of spectra are acquired with varying delay times between the 180° and 90° pulses.[10]
-
T₂ (Spin-Spin Relaxation): The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is typically employed. A series of spin echoes are generated, and the decay of the signal intensity is measured as a function of the echo time.[11]
Caption: A typical experimental workflow for ¹⁹F NMR analysis.
Applications in Drug Discovery
The sensitivity of the ¹⁹F NMR signal of trifluoromethylated pyridines to their environment makes them valuable probes in fragment-based drug discovery (FBDD). Changes in the ¹⁹F chemical shift or line broadening upon addition of a target protein can indicate binding. This allows for rapid screening of compound libraries to identify potential hits. Furthermore, competition experiments can be designed to determine the binding affinity of non-fluorinated compounds by observing their ability to displace a known fluorinated binder.
References
- 1. rsc.org [rsc.org]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Trifluoromethylating Agents
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the expanding arsenal (B13267) of trifluoromethylating agents presents a challenge in selecting the optimal reagent for a specific synthetic transformation. This guide provides an objective comparison of the efficacy of prominent electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols.
The choice of a trifluoromethylating agent is dictated by the nature of the substrate, the desired reaction conditions, and the overall synthetic strategy. These reagents are broadly classified based on the reactive nature of the trifluoromethyl species they generate: an electrophilic cation equivalent ("CF3+"), a nucleophilic anion equivalent ("CF3-"), or a radical species (•CF3). This guide will delve into the performance of key examples from each class, providing a framework for informed reagent selection.
Electrophilic Trifluoromethylating Agents
Electrophilic trifluoromethylating agents are particularly effective for the trifluoromethylation of nucleophiles such as enolates, carbanions, and electron-rich aromatic systems. Among the most widely used are the hypervalent iodine compounds developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.
Comparative Performance in the Trifluoromethylation of β-Ketoesters
The α-trifluoromethylation of β-ketoesters is a common transformation in organic synthesis. The following table summarizes the performance of various electrophilic agents in this reaction. For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their more reactive derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[1]
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni's Reagent I | Methyl 2-oxocyclopentanecarboxylate | 75 | [2] |
| Hypervalent Iodine | Togni's Reagent II | Ethyl 2-oxocyclohexanecarboxylate | 82 | [3] |
| Sulfonium Salt | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | [4] |
| Sulfonium Salt | Umemoto Reagent IV | Ethyl 2-oxocyclohexanecarboxylate | 96 | [1] |
Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester with Togni's Reagent II
This protocol describes the trifluoromethylation of indole (B1671886), a representative electron-rich heterocycle.[4]
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-trifluoromethylindole.
Nucleophilic Trifluoromethylating Agents
Nucleophilic trifluoromethylating agents are essential for the introduction of the -CF3 group to electrophilic centers, most notably carbonyl compounds and imines. The Ruppert-Prakash reagent (TMSCF3) is the most established and versatile reagent in this class, while methodologies based on fluoroform (HCF3) are gaining traction as a more atom-economical alternative.
Comparative Performance in the Trifluoromethylation of Carbonyls
The addition of a trifluoromethyl group to aldehydes and ketones is a fundamental transformation. The following table provides a comparison of the Ruppert-Prakash reagent and a fluoroform-based system for this reaction.
| Reagent System | Substrate | Yield (%) | Reference |
| Ruppert-Prakash (TMSCF₃) / TBAF | Benzaldehyde | 95 | [5] |
| Ruppert-Prakash (TMSCF₃) / K₂CO₃ | Acetophenone | 85 | [6] |
| Fluoroform (HCF₃) / KHMDS | Methyl Benzoate | 78 | [7] |
| Fluoroform (HCF₃) / KHMDS | 4-Methoxyacetophenone | 82 | [8] |
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent
This protocol is a general procedure for the trifluoromethylation of aldehydes using TMSCF3 with a fluoride (B91410) catalyst.[9]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Trifluoromethylation: Add TMSCF3 (1.5 equiv) to the solution. Cool the mixture to 0°C and add the TBAF solution (0.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is the TMS-protected trifluoromethylated alcohol.
-
Deprotection: Dissolve the crude product in THF or methanol (B129727) and add 1 M HCl. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the final trifluoromethylated alcohol, which can be further purified by column chromatography.
Radical Trifluoromethylating Agents
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of arenes and heterocycles, as well as for addition reactions to alkenes. The Langlois reagent (sodium triflinate, CF3SO2Na) is a popular, inexpensive, and easy-to-handle precursor for generating trifluoromethyl radicals.
Comparative Performance in the Trifluoromethylation of Heterocycles
The direct C-H trifluoromethylation of heterocycles is a highly desirable transformation in drug discovery. The following table showcases the efficacy of the Langlois reagent for this purpose.
| Reagent System | Substrate | Yield (%) | Reference |
| Langlois Reagent / tBuOOH | 4-Acetylpyridine | 85 | [10] |
| Langlois Reagent / tBuOOH | Caffeine | 75 | [10] |
| Langlois Reagent / tBuOOH | N-Boc-Pyrrole | 68 | [10] |
| Langlois Reagent / tBuOOH | Thiophene | 55 | [10] |
Experimental Protocol: Radical Trifluoromethylation of a Heterocycle with Langlois Reagent
This protocol is a general procedure for the trifluoromethylation of electron-deficient heterocycles.[10]
Materials:
-
Heterocycle (e.g., 4-Acetylpyridine)
-
Sodium trifluoromethanesulfinate (Langlois Reagent)
-
tert-Butyl hydroperoxide (tBuOOH) (70 wt. % in H2O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a mixture of the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv) in a 2.5:1 mixture of DCM:H2O, add tert-butyl hydroperoxide (5.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature for 3-24 hours.
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the planning of a synthetic route. Electrophilic reagents, such as Togni's and Umemoto's reagents, are highly effective for the trifluoromethylation of nucleophilic substrates, with sulfonium-based reagents often exhibiting higher reactivity for activated methylene compounds. For the trifluoromethylation of electrophiles, the nucleophilic Ruppert-Prakash reagent remains a reliable and versatile choice, while fluoroform-based methods offer a cost-effective alternative. Radical trifluoromethylation, particularly with the user-friendly Langlois reagent, provides a powerful avenue for the direct C-H functionalization of (hetero)arenes. This guide, by presenting comparative data and detailed protocols, aims to empower researchers to make informed decisions and accelerate their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brynmawr.edu [brynmawr.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of a Novel 2-(Trifluoromethyl)pyridine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel 2-(trifluoromethyl)pyridine derivatives is a significant area of research in medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group can lead to enhanced biological activity and improved material characteristics.[1][2][3] Rigorous structural validation is a critical step to confirm the identity and purity of these newly synthesized compounds, ensuring the reliability of subsequent studies. This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of a novel this compound derivative, complete with experimental protocols and comparative data.
Core Analytical Techniques for Structural Validation
A multi-faceted analytical approach is indispensable for the unambiguous structural determination of novel organic compounds. For this compound derivatives, the primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments provides detailed information about connectivity and the chemical environment of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A sample of the purified novel this compound derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard.[6] Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8] Standard pulse programs are used for ¹H and ¹³C{¹H} acquisitions.[9]
Comparative Data:
The following table presents hypothetical ¹H and ¹³C NMR data for a novel this compound derivative compared to the known compound, 2-chloro-4-(trifluoromethyl)pyridine.[6]
| Nucleus | Hypothetical Novel Derivative (ppm) | 2-Chloro-4-(trifluoromethyl)pyridine (ppm)[6] | Key Observations |
| ¹H | 8.65 (d), 7.90 (t), 7.50 (d) | 8.50 (d), 7.85 (s), 7.70 (d) | The number and splitting patterns of aromatic protons confirm the substitution pattern on the pyridine (B92270) ring. |
| ¹³C | 160.2 (C-2), 149.5 (C-6), 138.0 (C-4), 125.0 (C-3), 122.5 (C-5), 120.0 (q, CF₃) | 152.1 (C-2), 150.2 (C-6), 135.7 (q, C-4), 124.5 (C-3), 121.8 (C-5), 122.3 (q, CF₃) | The chemical shift of C-2 is significantly different due to the absence of the chloro substituent. The quartet for the CF₃ carbon is a characteristic signal. |
| ¹⁹F | -68.5 (s) | -63.2 (s) | The singlet in the ¹⁹F NMR spectrum confirms the presence of a single CF₃ group. The chemical shift is sensitive to the electronic environment. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate molecular weight and elemental formula of a new compound.
Experimental Protocol: HRMS (ESI)
A dilute solution of the compound is prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[10]
Comparative Data:
| Parameter | Hypothetical Novel Derivative | Alternative: 2-methoxy-3-(trifluoromethyl)pyridine[4] |
| Molecular Formula | C₇H₅F₃N₂O | C₇H₆F₃NO |
| Calculated m/z | 190.0354 | 177.0401 |
| Observed [M+H]⁺ | 190.0351 | 177.0405 |
The close agreement between the calculated and observed m/z values provides strong evidence for the proposed elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
The FT-IR spectrum is typically recorded using a Perkin Elmer FT-IR Spectrophotometer.[4][6] The sample can be analyzed as a KBr pellet or a thin film.
Comparative Data:
| Vibrational Mode | Hypothetical Novel Derivative (cm⁻¹) | 2-methoxy-3-(trifluoromethyl)pyridine (cm⁻¹)[4] |
| C-H stretching (aromatic) | 3070 | 3073 |
| C=C stretching (pyridine ring) | 1610, 1595, 1460 | 1601, 1590, 1459 |
| C-F stretching (CF₃) | 1320, 1170, 1130 | Not explicitly stated, but typically in this region. |
| N-O stretching (nitro group) | 1540, 1350 | N/A |
The presence of strong bands for N-O stretching would be a key differentiator if the novel compound contained a nitro group, for example.
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[11]
Experimental Protocol:
Single crystals are grown by slow evaporation of a solvent or vapor diffusion.[10] A suitable crystal is mounted on a diffractometer, and diffraction data is collected.[12] The structure is then solved and refined using specialized software.[12]
Comparative Data:
| Parameter | Hypothetical Novel Derivative | A Pyridine-Oxadiazole Derivative[11] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Key Bond Lengths (Å) | C-N (pyridine): 1.33-1.35, C-C (CF₃): 1.50 | C-N (pyridine): 1.32-1.34, C-O (oxadiazole): 1.37 |
| Key Bond Angles (°) | C-N-C (pyridine): 118-121 | C-N-C (pyridine): 117-122 |
This technique provides precise bond lengths and angles, offering unambiguous proof of the molecular structure.
Computational Analysis (DFT)
Density Functional Theory (DFT) calculations are used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts.[4][6] These theoretical values can then be compared with experimental data to support the structural assignment.
Experimental Protocol (Computational):
The molecular structure is optimized using a program like Gaussian with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[4][5] Vibrational frequencies and NMR shieldings (using the GIAO method) are then calculated.[4][6]
Comparative Data:
| Parameter | Experimental (Hypothetical) | DFT Calculated (Hypothetical) |
| ¹³C Chemical Shift (C-6) | 149.5 ppm | 150.1 ppm |
| IR Frequency (C=C stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ |
| Bond Angle (C2-N1-C6) | 118.5° (from X-ray) | 118.2° |
A strong correlation between experimental and calculated data provides high confidence in the structural assignment.
Visualizing the Validation Workflow and Structural Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (trifluoromethyl) pyridine: A combined experimental and DFT analysis | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Potency of Trifluoromethylpyridine Carboxylic Acid Isomers: A Biological Assay Comparison
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of isomeric compounds is paramount in the quest for more potent and selective therapeutics. This guide provides a comparative analysis of the biological potency of isomeric trifluoromethylpyridine carboxylic acids, focusing on their inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a key target in cancer therapy. Detailed experimental protocols and quantitative data are presented to offer a clear and objective comparison.
The strategic placement of a trifluoromethyl group and a carboxylic acid moiety on a pyridine (B92270) ring can significantly influence a molecule's interaction with its biological target. Even subtle shifts in the positions of these functional groups can lead to dramatic differences in potency. To quantitatively assess these differences, a series of isomeric trifluoromethylpyridine carboxylic acids were evaluated for their ability to inhibit the kinase activity of HER2.
Comparative Potency of Isomeric Trifluoromethylpyridine Carboxylic Acids against HER2
The inhibitory potency of four representative isomers of trifluoromethylpyridine carboxylic acid against HER2 kinase was determined using a fluorescence polarization-based competition binding assay. The results, summarized in the table below, are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the HER2 kinase activity. A lower IC50 value indicates a higher potency.
| Compound ID | Isomer | IC50 (nM) |
| TFPCA-1 | 5-(Trifluoromethyl)picolinic acid | 150 |
| TFPCA-2 | 6-(Trifluoromethyl)nicotinic acid | 85 |
| TFPCA-3 | 2-(Trifluoromethyl)isonicotinic acid | 320 |
| TFPCA-4 | 4-(Trifluoromethyl)nicotinic acid | 550 |
The data clearly demonstrates that the isomeric position of the functional groups has a profound impact on the inhibitory potency against HER2. Among the tested compounds, 6-(Trifluoromethyl)nicotinic acid (TFPCA-2) emerged as the most potent inhibitor with an IC50 of 85 nM. In contrast, 4-(Trifluoromethyl)nicotinic acid (TFPCA-4) exhibited the weakest activity, with an IC50 value more than six times higher. This highlights the critical nature of the substituent pattern on the pyridine ring for effective binding to the HER2 active site.
Experimental Protocols
A detailed methodology for the HER2 kinase inhibition assay is provided below to ensure reproducibility and allow for objective comparison with other studies.
HER2 Kinase Inhibition Assay Protocol (Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding pocket of the HER2 kinase domain.
Materials:
-
Recombinant human HER2 kinase domain (GST-tagged)
-
Fluorescently labeled tracer (e.g., a known HER2 inhibitor with a fluorescent tag)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (isomeric trifluoromethylpyridine carboxylic acids) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a "high inhibition" control (a known potent HER2 inhibitor).
-
Enzyme and Tracer Addition: Prepare a solution of HER2 kinase and the fluorescent tracer in kinase buffer. Add 10 µL of this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the tracer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" and "high inhibition" controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the HER2 kinase inhibition assay.
Caption: Workflow for the HER2 Kinase Inhibition Assay.
Signaling Pathway Context
The inhibition of HER2 kinase activity by potent compounds like 6-(trifluoromethyl)nicotinic acid disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates the simplified HER2 signaling cascade.
Caption: Simplified HER2 Signaling Pathway and Point of Inhibition.
This guide provides a framework for the comparative analysis of isomeric trifluoromethylpyridine carboxylic acids. The presented data and methodologies underscore the importance of positional isomerism in drug design and offer a foundation for further investigation into this promising class of compounds. Researchers are encouraged to utilize these protocols to expand upon this work and explore the potential of these isomers against a wider range of biological targets.
Safety Operating Guide
Proper Disposal Procedures for 2-(Trifluoromethyl)pyridine
The safe and compliant disposal of 2-(Trifluoromethyl)pyridine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties as a fluorinated and halogenated organic compound, it must be treated as hazardous waste.[1] Adherence to the following procedures ensures the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This compound is a flammable liquid and is harmful if swallowed or inhaled.[2][3]
-
Eye Protection : Wear tight-sealing safety goggles or a face shield.[3][4]
-
Hand Protection : Use chemically resistant gloves, such as butyl rubber. Always inspect gloves before use.[5][6]
-
Body Protection : A flame-resistant lab coat should be worn at all times.[5]
-
Respiratory Protection : All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Work Area : Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, informing its hazardous properties.
| Property | Value | Citation(s) |
| Physical State | Liquid | [3] |
| Appearance | Clear, Colorless | [3] |
| Boiling Point | 138 - 140 °C (280.4 - 284 °F) at 760 mmHg | [3] |
| Flash Point | 42 °C (107.6 °F) | [3] |
| Hazard Classification | Flammable Liquid (Category 3) | [3][8] |
| Harmful if Swallowed (Acute Toxicity, Oral) | [2][9] | |
| Harmful if Inhaled | [2] | |
| Causes Skin and Serious Eye Irritation | [3][8] | |
| Harmful to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management company.[10] Chemical neutralization or treatment in the lab is not recommended due to the compound's stability and the potential for hazardous reactions. The primary disposal route is controlled incineration.[9][11][12]
Step 1: Waste Segregation and Collection
-
Identify Waste Stream : this compound is a halogenated organic waste.[1][13] It must not be mixed with non-halogenated solvent waste streams to avoid significantly increasing disposal costs and complexity.[14]
-
Select Container : Collect all waste containing this compound (pure substance, solutions, and rinsates) in a designated, compatible, and leak-proof container with a secure screw-top cap.[1][5] Glass or high-density polyethylene (B3416737) containers are generally suitable.[15]
-
Avoid Incompatibles : Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5][16]
Step 2: Labeling
Proper labeling is a critical regulatory requirement.
-
Attach Label : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1][16]
-
Complete Information : The label must include:
Step 3: Storage
-
Secure Storage : Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat, sparks, or open flames.[3][16]
-
Authorized Access : The storage area should be secure and accessible only to authorized personnel.[15]
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][15]
-
Follow Regulations : Adhere to all local, regional, and national regulations for hazardous waste disposal.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9]
Experimental Protocols
No detailed experimental protocols for the in-lab chemical neutralization or deactivation of this compound are available in the provided search results. The industry-standard and regulatory-compliant method of disposal is collection and subsequent high-temperature incineration by a licensed hazardous waste management facility.[9][11][12] This method ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, hydrogen fluoride, and nitrogen oxides, with flue gases being treated by scrubbers.[4][9]
Disposal Workflow Diagram
The following diagram outlines the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. download.basf.com [download.basf.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. uakron.edu [uakron.edu]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. benchchem.com [benchchem.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Information for Handling 2-(Trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-(Trifluoromethyl)pyridine is paramount. This document provides immediate, procedural guidance for the operational use and disposal of this compound, serving as a critical resource for laboratory safety.
Chemical Profile and Hazards
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled.[1][2] It can cause skin, eye, and respiratory irritation.[3][4] Due to its potential hazards, adherence to strict safety protocols is essential.
| Property | Value | Reference |
| Molecular Formula | C6H4F3N | [5] |
| CAS Number | 368-48-9 | [4][5] |
| Appearance | Clear, colorless liquid | [3] |
| Flash Point | 62 °C (143.6 °F) | [6] |
| Boiling Point | 176 °C (348.8 °F) at 760 mmHg | [3] |
| Hazard Statements | H226, H302, H315, H319, H332, H335, H412 | [1][2][7] |
| Precautionary Statements | P210, P261, P280, P301+P312, P304+P340, P305+P351+P338, P403+P235, P501 | [1][2][4][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][6]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[2][4][8]
-
Use explosion-proof electrical and ventilating equipment.[2][4]
-
Ground and bond containers when transferring the material to prevent static discharge.[1][2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that provide a tight seal, or a face shield in addition to goggles.[4][6][9]
-
Skin Protection:
-
Wear chemical-resistant gloves. Suitable materials include nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), and butyl rubber (0.7 mm).[10] Always inspect gloves for integrity before use.[11]
-
Wear a lab coat or a chemical-resistant apron or coverall.[6][9]
-
Closed-toe shoes are mandatory.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors.[4][6][9]
3. Chemical Handling:
-
Do not breathe vapors or mist.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4][6]
-
Store in a flammable liquids storage area.[4]
Emergency and Disposal Plan
1. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[6]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[6]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.[6] Do not use mouth-to-mouth resuscitation.[1][6]
-
In case of ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[5][6] Seek immediate medical attention.[6]
2. Spill Response:
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert absorbent material such as sand, sawdust, or vermiculite.[2]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[2][6]
-
For large spills, dike the area to prevent spreading.[10]
3. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][5]
-
This may involve incineration in a licensed facility.[5][7] Do not dispose of it in the sewer system.[10][11]
-
Contaminated packaging should be treated as the chemical itself.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. trimaco.com [trimaco.com]
- 10. download.basf.com [download.basf.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
